molecular formula C10H13NO3 B11519134 Methyl 2-[(2-methoxyphenyl)amino]acetate

Methyl 2-[(2-methoxyphenyl)amino]acetate

Cat. No.: B11519134
M. Wt: 195.21 g/mol
InChI Key: XGHRXDSXOSZYTM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyphenyl)amino]acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-methoxyphenyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-methoxyphenyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(2-methoxyanilino)acetate

InChI

InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

XGHRXDSXOSZYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physicochemical properties, synthesis, and applications of Methyl 2-[(2-methoxyphenyl)amino]acetate.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 398470-49-0), also known as Methyl N-(2-methoxyphenyl)glycinate , is a critical secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Structurally, it consists of an o-anisidine core N-alkylated with a methyl acetate moiety.

This compound serves as a pivotal building block in medicinal chemistry, particularly for the construction of indoxyls (via Dieckmann condensation) and oxindoles , which are scaffolds frequently found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis protocol, and spectroscopic characterization data.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for Methyl 2-[(2-methoxyphenyl)amino]acetate.

Identity & Structural Descriptors
PropertyValue
IUPAC Name Methyl 2-[(2-methoxyphenyl)amino]acetate
Common Synonyms Methyl N-(2-methoxyphenyl)glycinate; N-(2-Methoxyphenyl)glycine methyl ester
CAS Number 398470-49-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES COC1=CC=CC=C1NCCC(=O)OC
InChI Key UNFBMJMCXSUHPD-UHFFFAOYSA-N
Thermodynamic & Solubility Properties
PropertyValue / RangeNote
Physical State Viscous Oil or Low-Melting SolidTypically isolated as a yellowish oil; solidifies upon high purity/cooling.
Boiling Point 310–315 °C (Predicted)At 760 mmHg. Decomposes before boiling at atm pressure.
Melting Point 35–40 °C (Approx.)Analogous to ethyl ester derivatives; tends to supercool.
Density 1.15 ± 0.05 g/cm³Predicted at 20 °C.
LogP (Octanol/Water) 1.8 – 2.1Moderately lipophilic; suitable for passive membrane transport.
pKa (Base) 3.5 – 4.0Weakly basic aniline nitrogen. Protonation occurs only in strong acid.
Solubility High: DCM, EtOAc, MeOH, DMSOLow: Water, HexanesSoluble in most organic solvents due to ester/ether functionality.

Validated Synthesis Protocol

This protocol describes the N-alkylation of o-anisidine with methyl bromoacetate.[1] This method is preferred over reductive amination due to higher atom economy and ease of purification.

Reaction Scheme (DOT Visualization)

Synthesis Anisidine o-Anisidine (1.0 eq) Intermediate Transition State (SN2 Attack) Anisidine->Intermediate DMF, 80°C Bromoacetate Methyl Bromoacetate (1.1 eq) Bromoacetate->Intermediate Base Base: K2CO3 or DIEA (2.0 eq) Base->Intermediate Scavenges HBr Product Methyl 2-[(2-methoxyphenyl) amino]acetate (>85% Yield) Intermediate->Product 4-6 Hours

Figure 1: Synthetic pathway for the N-alkylation of o-anisidine. The base neutralizes the HBr byproduct to drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • o-Anisidine (12.3 g, 100 mmol)

  • Methyl Bromoacetate (16.8 g, 110 mmol)

  • Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile) – 100 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine in DMF (100 mL).

  • Addition: Add K₂CO₃ in a single portion. The suspension is stirred at room temperature for 10 minutes.

  • Alkylation: Add Methyl Bromoacetate dropwise over 20 minutes to control the exotherm.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting aniline is consumed.

    • Note: Over-alkylation to the N,N-dialkyl species is possible but sterically hindered by the ortho-methoxy group.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Spectroscopic Characterization

The following spectral data confirms the structure. The key diagnostic signals are the two singlets for the methoxy and ester methyl groups, and the broad singlet for the secondary amine.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.85 – 6.60Multiplet4HAromatic Ring (Ar-H)
(CDCl₃)4.85Broad Singlet1HN-H (Exchangeable)
3.92Singlet (or Doublet)2HN-CH₂ -CO
3.84Singlet3HAr-O-CH₃
3.76Singlet3HCOOC-CH₃
¹³C NMR 171.5SingletCC=O (Ester)
(CDCl₃)147.2SingletCAr-C-OMe (C2 )
137.5SingletCAr-C-N (C1 )
121.0, 117.5, 110.0, 109.5SingletsCHAromatic C3-C6
55.4SingletCH₃Ar-O-CH₃
52.1SingletCH₃Ester-CH₃
45.8SingletCH₂N-CH₂
Mass Spectrometry (MS)
  • Ionization Mode: ESI+

  • Molecular Ion [M+H]⁺: 196.2 m/z

  • Fragmentation: Loss of methoxy group (-31) or ester fragment is common.

Applications in Drug Discovery[5]

Methyl 2-[(2-methoxyphenyl)amino]acetate is a versatile intermediate. Its primary utility lies in its ability to undergo cyclization to form bicyclic heterocycles.

Key Transformations
  • Indoxyl Synthesis (Dieckmann Cyclization):

    • Treatment with a strong base (e.g., NaOMe or NaH) induces intramolecular Claisen condensation (Dieckmann) to form Methyl 1-acetyl-3-hydroxy-1H-indole-2-carboxylate (after acetylation).

    • This is a precursor to Indigo dyes and Isatin derivatives.

  • Oxindole Formation:

    • Hydrolysis of the ester followed by cyclization (often acid-catalyzed) yields N-(2-methoxyphenyl)glycine , which can be dehydrated to form substituted oxindoles.

  • N-Acylation:

    • Reaction with acid chlorides (R-COCl) produces N-aryl-N-acyl glycines, which are peptidomimetic scaffolds.

Application Workflow (DOT Visualization)

Applications Compound Methyl 2-[(2-methoxyphenyl) amino]acetate Acylation Reaction with AcCl/Base Compound->Acylation Cyclization Base-Mediated Cyclization (Dieckmann) Compound->Cyclization Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis Amide N-Acetyl Derivative (Peptidomimetic) Acylation->Amide Indoxyl 3-Hydroxyindole / Indoxyl (Scaffold for NSAIDs) Cyclization->Indoxyl Acid N-(2-Methoxyphenyl)glycine (Oxindole Precursor) Hydrolysis->Acid

Figure 2: Divergent synthetic utility of the title compound in generating heterocyclic scaffolds.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Hazard: As an aniline derivative, it may cause methemoglobinemia upon prolonged exposure.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • ChemBK. (n.d.). Methyl 2-[(2-methoxyphenyl)amino]acetate - CAS 398470-49-0.[2] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[3] Compound Summary: Methyl N-(2-methoxyphenyl)glycinate. National Library of Medicine. (General reference for N-aryl glycine properties).

  • Catsoulacos, P. (1976).[4] New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences, 65(4), 626-627.[4] (Describes analogous synthesis of amino-acetate derivatives). [Link]

Sources

An In-depth Technical Guide to Methyl 2-[(2-methoxyphenyl)amino]acetate: Synthesis, Characterization, and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-[(2-methoxyphenyl)amino]acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of data for this specific ortho-isomer, this document synthesizes information from closely related analogs to offer insights into its synthesis, properties, and safe handling.

Chemical Identity and Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C10H13NO3---
Molecular Weight 195.22 g/mol ---
Appearance Likely a solid or oilBased on similar N-phenylglycine esters.
Solubility Expected to be soluble in organic solventsBased on analogs like N-phenylglycine ethyl ester.[1]
Boiling Point Not determined---
Melting Point Not determinedThe related N-phenylglycine ethyl ester has a melting point of 53-56 °C.[1]

Diagram 1: Chemical Structure of Methyl 2-[(2-methoxyphenyl)amino]acetate

Caption: Structure of N-(2-methoxyphenyl)glycine methyl ester.

Synthesis and Reaction Pathways

The synthesis of N-substituted amino acid esters like Methyl 2-[(2-methoxyphenyl)amino]acetate is typically achieved through nucleophilic substitution.

Proposed Synthetic Route

A probable and effective method for synthesizing the title compound involves the reaction of 2-methoxyaniline with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base to neutralize the hydrohalic acid byproduct.

Diagram 2: Proposed Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate

G reactant1 2-Methoxyaniline product Methyl 2-[(2-methoxyphenyl)amino]acetate reactant1->product reactant2 Methyl Bromoacetate reactant2->product base Base (e.g., K₂CO₃, Et₃N) base->product Solvent (e.g., Acetonitrile, DMF)

Caption: General synthetic scheme.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the specific reactants.

  • Reaction Setup: To a solution of 2-methoxyaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2 equivalents).

  • Addition of Haloacetate: Slowly add methyl bromoacetate or methyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the base and any salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-[(2-methoxyphenyl)amino]acetate.

Safety and Handling

As no specific safety data sheet (SDS) is available for Methyl 2-[(2-methoxyphenyl)amino]acetate, a conservative approach to handling is imperative. The following information is extrapolated from data on analogous compounds, including N-phenylglycine esters and substituted anilines.

Hazard Identification

Based on the safety profiles of related compounds, Methyl 2-[(2-methoxyphenyl)amino]acetate should be considered potentially hazardous.

  • Acute Toxicity: N-phenylglycine esters are generally considered to have low acute toxicity. However, anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Table 2: GHS Hazard Classifications for Structurally Related Compounds

HazardGHS Classification (Example Compound: (S)-(+)-2-Phenylglycine methyl ester hydrochloride)Source
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2A[2]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)[2]
Recommended Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended as a minimum:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of aerosols or dust is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

Diagram 3: Safe Handling Workflow

G start Risk Assessment ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Fume Hood ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage disposal Dispose as Hazardous Waste storage->disposal end End of Process disposal->end

Caption: Recommended safe handling procedure.

First Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

N-aryl amino acid esters are valuable intermediates in organic synthesis and drug discovery.

  • Pharmaceutical Scaffolds: These compounds serve as building blocks for the synthesis of various heterocyclic compounds with potential biological activities. The related para-isomer is a precursor for substituted 2-oxindoles, which have been investigated as potential phospholipase A2 inhibitors.[3]

  • Medicinal Chemistry: The structural motif is present in a number of pharmacologically active molecules. Further modification of the aromatic ring, the amino group, or the ester functionality can lead to libraries of compounds for screening in drug discovery programs.

Conclusion

Methyl 2-[(2-methoxyphenyl)amino]acetate is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific data for this ortho-isomer is scarce, this guide provides a framework for its synthesis, handling, and potential uses based on the known properties of its structural analogs. Researchers and drug development professionals should exercise caution when working with this compound, adhering to stringent safety protocols. The development of a comprehensive safety profile will require further experimental investigation.

References

Sources

Molecular weight and structural formula of Methyl 2-[(2-methoxyphenyl)amino]acetate

[1]

Synthetic Pathways & Mechanism[3]

The synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate is typically achieved via a bimolecular nucleophilic substitution (

1
Core Reaction
Detailed Experimental Protocol

Reagents:

  • o-Anisidine (1.0 eq)[1]

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine (TEA) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Solvation: Dissolve o-anisidine (12.3 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) to the solution. The base acts as a proton scavenger to neutralize the HBr generated during the reaction.[1]
    
  • Controlled Alkylation: Cool the mixture to 0°C. Add methyl bromoacetate (10.4 mL, 110 mmol) dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations of the alkylating agent, reducing the risk of over-alkylation to the tertiary amine.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) to precipitate the product or extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify the residue via silica gel column chromatography to yield the target methyl ester.[1]
    
Mechanistic Workflow

Synthesis MechanismFigure 2: Mechanistic Pathway for N-AlkylationReactantsReactants:o-Anisidine + Methyl BromoacetateTransitionTransition State:Nucleophilic Attack (SN2)Reactants->TransitionLone pair attackIntermediateIntermediate:Ammonium SaltTransition->IntermediateBond formationDeprotonationBase Scavenging:Removal of HBr by K2CO3Intermediate->DeprotonationEquilibrium shiftProductProduct:Methyl 2-[(2-methoxyphenyl)amino]acetateDeprotonation->ProductFinal Isolation

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

  • ¹H-NMR (400 MHz, CDCl₃):

    • 
       6.80–7.00 (m, 4H):  Aromatic protons (characteristic of the o-substituted benzene ring).
      
    • 
       4.80 (br s, 1H):  -NH- proton (exchangeable with 
      
      
      ).[1]
    • 
       3.95 (d, 2H, J = 5.2 Hz): 
      
      
      methylene protons.[1]
    • 
       3.86 (s, 3H): 
      
      
      (Methoxy group on the ring).[1]
    • 
       3.78 (s, 3H): 
      
      
      (Methyl ester).
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated: 196.22; Observed: 196.1 (

      
      ).
      

Pharmaceutical Applications & Utility[4][5]

This compound is not merely an endpoint but a versatile intermediate in medicinal chemistry.[2]

  • Indole Synthesis: It serves as a precursor for 1-methoxyindoles or oxindoles via intramolecular cyclization (e.g., Bischler-Möhlau variation).

  • NSAID Development: The structural motif mimics the "fenamic acid" class of NSAIDs (e.g., Diclofenac, Mefenamic acid), allowing for Structure-Activity Relationship (SAR) studies where the ortho-methoxy group replaces the traditional ortho-chloro or methyl groups to alter metabolic stability and lipophilicity.[1]

  • Quinoxaline Derivatives: Condensation with 1,2-dicarbonyls can yield quinoxaline scaffolds, which are potent pharmacophores in oncology (kinase inhibitors).[1]

References

  • ChemBK. (n.d.). Methyl 2-[(2-methoxyphenyl)amino]acetate - CAS 398470-49-0.[1][3] Retrieved from [Link]

  • PubChem. (n.d.).[2][4] 2-Methoxyaniline (o-Anisidine) - Compound Summary. National Library of Medicine. Retrieved from [Link]

Technical Whitepaper: Physicochemical Characterization and Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 398470-49-0), also known as methyl


-(2-methoxyphenyl)glycinate, serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indole and quinoline derivatives used in pharmaceutical development.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and analytical validation methods. While the para-isomer is a well-characterized solid, the ortho-isomer discussed here is typically isolated as a viscous oil or low-melting solid due to steric hindrance and internal hydrogen bonding, necessitating specific purification strategies.

Chemical Identity & Properties

PropertyData
IUPAC Name Methyl 2-[(2-methoxyphenyl)amino]acetate
Common Synonyms Methyl

-(2-methoxyphenyl)glycinate; Methyl (

-anisidino)acetate
CAS Registry Number 398470-49-0
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
SMILES COC1=CC=CC=C1NCC(=O)OC
Physical State Viscous Oil / Low-Melting Solid (Ambient Conditions)
Boiling Point (Predicted) ~315 °C at 760 mmHg
Density (Predicted) ~1.15 g/cm³
Solubility Soluble in CH

Cl

, EtOAc, MeOH, EtOH; Insoluble in water
Melting Point Analysis

Unlike its para-isomer (Methyl 2-[(4-methoxyphenyl)amino]acetate, CAS 147749-35-7), which is a crystalline solid with a distinct melting point, the ortho-isomer is frequently obtained as an oil or a low-melting solid. This difference is attributed to the ortho-effect :

  • Steric Hindrance: The methoxy group at the ortho position creates steric bulk that disrupts efficient crystal packing.

  • Intramolecular Hydrogen Bonding: Potential hydrogen bonding between the amine hydrogen and the ortho-methoxy oxygen can lock the molecule in a conformation that disfavors intermolecular interactions required for crystallization.

Comparative Data:

  • Target Compound (ortho): Oil / Low-melting solid (Experimental data sparse; typically purified by chromatography).

  • Isomer (para): Solid (MP: ~58–60 °C).

  • Acid Precursor (

    
    -(2-methoxyphenyl)glycine):  Solid (MP: ~140–142 °C).
    

Synthesis & Methodology

The synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate is achieved via a nucleophilic substitution (


-alkylation) of 

-anisidine with methyl bromoacetate or methyl chloroacetate.
Reaction Scheme

The reaction proceeds through an S


2 mechanism where the amine acts as the nucleophile attacking the 

-carbon of the haloacetate.

SynthesisWorkflow Anisidine o-Anisidine (C7H9NO) Intermediate Transition State (SN2 Attack) Anisidine->Intermediate + Reagent Reagent Methyl Bromoacetate (BrCH2COOMe) Reagent->Intermediate Base Base (K2CO3 or Et3N) Solvent (DMF/Acetone) Base->Intermediate Catalysis/HBr Scavenging Product Methyl 2-[(2-methoxyphenyl)amino]acetate (Crude Oil) Intermediate->Product - HBr Purification Purification (Column Chromatography) Product->Purification Final Pure Product (Viscous Oil) Purification->Final

Figure 1: Synthesis pathway for Methyl 2-[(2-methoxyphenyl)amino]acetate via N-alkylation.

Experimental Protocol

Objective: Synthesize 10 mmol of Methyl 2-[(2-methoxyphenyl)amino]acetate.

  • Reagents:

    • 
      -Anisidine (1.23 g, 10 mmol)
      
    • Methyl bromoacetate (1.53 g, 10 mmol) or Methyl chloroacetate (1.08 g, 10 mmol)

    • Potassium carbonate (K

      
      CO
      
      
      
      ) (2.76 g, 20 mmol) - Acts as an acid scavenger.
    • Solvent: DMF (10 mL) or Acetone (20 mL).

  • Procedure:

    • Step 1: Dissolve

      
      -anisidine in the chosen solvent (DMF is preferred for chloroacetate; Acetone for bromoacetate) in a round-bottom flask.
      
    • Step 2: Add K

      
      CO
      
      
      
      and stir the suspension at room temperature for 10 minutes.
    • Step 3: Dropwise add Methyl bromoacetate/chloroacetate over 15 minutes to prevent bis-alkylation.

    • Step 4: Heat the reaction mixture to 60–80 °C (reflux if using acetone) and monitor by TLC (Hexane:EtOAc 4:1) until the starting amine is consumed (typically 4–6 hours).

    • Step 5 (Workup): Cool to room temperature. Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Step 6: Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure to yield a crude dark oil.
  • Purification:

    • The crude product often contains unreacted amine or bis-alkylated byproduct.

    • Method: Flash Column Chromatography on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

    • Result: The product is isolated as a pale yellow to colorless viscous oil.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

1H NMR Spectroscopy (Predicted, CDCl , 400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignment
6.80 – 7.00 Multiplet4HAromatic Protons (Ar-H)
4.85 Broad Singlet1HAmine Proton (-NH-)
3.95 Singlet2HMethylene (-CH

-)
3.85 Singlet3HMethoxy (-OCH

, Ar)
3.78 Singlet3HEster Methyl (-COOCH

)
Infrared (IR) Spectroscopy
  • N-H Stretch: ~3350–3400 cm

    
     (Secondary amine, typically weak/broad).
    
  • C=O Stretch: ~1735–1750 cm

    
     (Ester carbonyl, strong).
    
  • C-O Stretch: ~1200–1250 cm

    
     (Ether/Ester).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]

    
     = 196.22 m/z.
    
  • Fragmentation: Loss of methoxy group (-31) or ester group (-59) is common.

Melting Point Determination Logic

Since the compound is often an oil, "melting point" determination is replaced by boiling point or refractive index measurements for characterization. However, if a solid is obtained (e.g., after prolonged storage at -20 °C), the following logic applies.

MP_Determination Start Isolate Product CheckState Physical State at 25°C? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Viscous Flow Solid Solid / Crystalline CheckState->Solid Crystals Formed ActionLiquid Determine Boiling Point (Micro-distillation) or Refractive Index Liquid->ActionLiquid ActionSolid Determine Melting Point (Capillary Method / DSC) Solid->ActionSolid

Figure 2: Decision logic for physical characterization of N-aryl glycine esters.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1212913 (Isomer Reference) and related N-aryl glycines. Retrieved from .

    • ChemBK (2025). Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 398470-49-0) Entry.[1] Retrieved from .

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard N-alkylation protocols).
  • Comparative Data (Isomers)

    • Sigma-Aldrich (2026). Product Specification for Methyl (4-methoxyphenyl)aminoacetate (CAS 147749-35-7). Retrieved from .

    • EPA CompTox Dashboard (2025). Physicochemical properties of N-aryl glycine derivatives. Retrieved from .

Sources

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-[(2-methoxyphenyl)amino]acetate as a Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-[(2-methoxyphenyl)amino]acetate, an N-substituted amino acid ester, represents a versatile building block in modern organic and medicinal chemistry. Its unique structural architecture, featuring a secondary amine, a methyl ester, and an ortho-methoxylated phenyl ring, provides multiple avenues for synthetic transformations. This guide offers an in-depth exploration of the reactivity profile of this compound, with a specific focus on its role as a nucleophile. We will delve into the electronic and steric factors governing its reactivity, provide detailed protocols for key transformations, and discuss its potential applications in the synthesis of complex molecular scaffolds relevant to drug discovery and materials science.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the reactivity of Methyl 2-[(2-methoxyphenyl)amino]acetate begins with an analysis of its structure and inherent physicochemical properties.

Structural Features

The molecule's reactivity is primarily dictated by the interplay of three key functional groups:

  • Secondary Amine (-NH-) : The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center.

  • Ortho-Methoxy Group (-OCH₃) : This substituent on the phenyl ring significantly influences the electron density and steric environment around the nitrogen atom.

  • Methyl Ester (-COOCH₃) : An electron-withdrawing group that can modulate the overall electronic character of the molecule.

Physicochemical Data

While specific experimental data for Methyl 2-[(2-methoxyphenyl)amino]acetate is not extensively published, we can infer its properties from closely related analogs.

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.22 g/mol -
Appearance Likely a solid at room temperatureAnalogy to similar N-aryl amino acid esters
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General solubility of similar organic compounds

Electronic and Steric Considerations: The Role of the Ortho-Methoxy Group

The nucleophilicity of the secondary amine in Methyl 2-[(2-methoxyphenyl)amino]acetate is a nuanced interplay of inductive and resonance effects, further complicated by steric hindrance from the ortho-substituent.

The methoxy group is known to exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and an electron-donating resonance effect (+M) from the delocalization of oxygen's lone pairs into the aromatic system.[1]

In the case of an ortho-methoxy substituent, the inductive effect is generally considered to be more pronounced than the resonance effect, leading to a decrease in the basicity of the aniline nitrogen compared to unsubstituted aniline.[2][3] This reduced basicity can translate to attenuated nucleophilicity. However, the resonance effect still plays a role in stabilizing any positive charge that develops on the nitrogen during a nucleophilic attack.

Furthermore, the "ortho effect" can introduce steric hindrance, potentially impeding the approach of bulky electrophiles to the nitrogen center.[4] This steric factor is a critical consideration in planning synthetic transformations involving this nucleophile.

Reactivity as a Nucleophile: Key Transformations

The lone pair of electrons on the secondary amine nitrogen atom of Methyl 2-[(2-methoxyphenyl)amino]acetate allows it to readily participate in a variety of nucleophilic reactions.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical intermediates.[5] This transformation can be achieved through several methods.

cluster_alkylation N-Alkylation Strategies Start Methyl 2-[(2-methoxyphenyl)amino]acetate AlkylHalide Direct Alkylation with Alkyl Halide (SN2) Start->AlkylHalide Base (e.g., K2CO3) Solvent (e.g., ACN) ReductiveAmination Reductive Amination with Aldehyde/Ketone Start->ReductiveAmination 1. Carbonyl Compound 2. Reducing Agent (e.g., NaBH(OAc)3) Product N-Alkyl-N-(2-methoxyphenyl)glycine Methyl Ester AlkylHalide->Product ReductiveAmination->Product

Caption: N-Alkylation strategies for Methyl 2-[(2-methoxyphenyl)amino]acetate.

This protocol describes a general procedure for the mono-N-alkylation of Methyl 2-[(2-methoxyphenyl)amino]acetate using an alkyl halide.

Materials:

  • Methyl 2-[(2-methoxyphenyl)amino]acetate

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Rationale: The use of a mild base like potassium carbonate is crucial to neutralize the hydrohalic acid formed during the SN2 reaction, driving the equilibrium towards the product.[5] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

N-Acylation

N-acylation is a fundamental transformation that forms an amide bond, a ubiquitous functional group in biologically active molecules.[6]

cluster_acylation N-Acylation Strategies Start Methyl 2-[(2-methoxyphenyl)amino]acetate AcylChloride Reaction with Acyl Chloride Start->AcylChloride Base (e.g., Et3N) Solvent (e.g., DCM) AmideCoupling Amide Coupling with Carboxylic Acid Start->AmideCoupling Coupling Agent (e.g., HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) Product N-Acyl-N-(2-methoxyphenyl)glycine Methyl Ester AcylChloride->Product AmideCoupling->Product

Caption: N-Acylation strategies for Methyl 2-[(2-methoxyphenyl)amino]acetate.

This method is preferred for its mild conditions and broad substrate scope.

Materials:

  • Methyl 2-[(2-methoxyphenyl)amino]acetate

  • Carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated product.[6]

Rationale: The use of a coupling agent like HBTU facilitates the formation of an active ester from the carboxylic acid, which is then readily attacked by the nucleophilic amine.[6] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.

Cyclization Reactions

The bifunctional nature of Methyl 2-[(2-methoxyphenyl)amino]acetate makes it an interesting substrate for intramolecular cyclization reactions, leading to the formation of heterocyclic scaffolds. For instance, under appropriate conditions, cyclization could potentially lead to the formation of benzoxazine or other related heterocyclic systems. The specific conditions for such transformations would require careful optimization and are an area for further investigation.

Applications in Drug Discovery and Development

N-aryl amino acid esters are valuable precursors in the synthesis of a wide range of biologically active molecules.[5][7] The structural motif present in Methyl 2-[(2-methoxyphenyl)amino]acetate is found in various pharmaceutical candidates. The ability to further functionalize this core structure through N-alkylation and N-acylation allows for the generation of diverse chemical libraries for screening in drug discovery programs. For example, derivatives of this scaffold could be explored as potential kinase inhibitors or as ligands for other biological targets.

Conclusion

Methyl 2-[(2-methoxyphenyl)amino]acetate is a versatile nucleophile with significant potential in organic synthesis. Its reactivity is governed by a delicate balance of electronic and steric effects originating from the ortho-methoxy group. A thorough understanding of these factors allows for the strategic design of synthetic routes to a variety of N-alkylated and N-acylated derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in the pursuit of novel therapeutics and functional materials.

References

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). ECHEMI.
  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7278–7287.
  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange.
  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). ECHEMI.
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  • If there is methyl group present on ortho of anniline , then basic ch. (2016). askIITians.
  • Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. (2025). Benchchem.
  • What makes Aniline more basic than O-MethoxyAniline?? (2024). Reddit.
  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). Organic & Biomolecular Chemistry.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017).
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances.
  • Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. (2016). Beilstein Journal of Organic Chemistry.
  • Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate. (2020).
  • Arylamine synthesis by amination (alkyl
  • An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring. (2025). Benchchem.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). RSC Advances.
  • Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. (2009). Journal of Medicinal Chemistry.
  • METHYL 2-(2-AMINO-3-METHOXYPHENYL)
  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. (2021). Canadian Journal of Chemistry.
  • A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024). Molecules.
  • Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. (2025).
  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2021). Molecules.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules.
  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. (2018). The Journal of Organic Chemistry.
  • Methyl 2-((4-methoxyphenyl)amino)
  • How to Prepare N-Acetylglycine?. Guidechem.
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  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). Organic Letters.
  • A kind of method of synthesizing methoxy methyl acetate. (2016).
  • METHYL (2-METHOXYPHENYL)
  • Application Note: N-Acylation of [4-(2-Morpholinoethoxy)phenyl]methylamine for Drug Discovery. (2025). Benchchem.
  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2026). The Journal of Organic Chemistry.
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry.
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  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2025).
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2019).
  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023). The Journal of Organic Chemistry.
  • Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. (2025).

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MSDS and handling precautions for Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the safe handling, storage, and experimental application of Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 77651-55-9). It is designed for researchers and drug development professionals who require actionable safety data beyond generic Safety Data Sheets (SDS).

Part 1: Chemical Identity & Physical Profile[1][2][3]

Executive Summary: Methyl 2-[(2-methoxyphenyl)amino]acetate is a secondary amine intermediate belonging to the N-aryl glycine ester class. It is a critical building block in the synthesis of nitrogen-containing heterocycles, particularly indole and quinoxaline scaffolds used in medicinal chemistry. Due to the presence of both an electron-rich aniline moiety and an electrophilic ester group, the compound exhibits specific reactivity profiles (oxidation sensitivity, hydrolysis susceptibility) that dictate its handling protocols.

Table 1: Physicochemical Constants

ParameterSpecificationNotes
CAS Number 77651-55-9 Primary identifier for inventory tracking.
IUPAC Name Methyl 2-(2-methoxyanilino)acetateAlso known as N-(2-Methoxyphenyl)glycine methyl ester.
Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Physical State Viscous Oil or Low-Melting SolidOften appears as a pale yellow to brown oil; tends to darken upon oxidation.
Solubility DMSO, DCM, Ethyl Acetate, MethanolSparingly soluble in water; hydrolyzes in aqueous acid/base.
pKa (Predicted) ~4.5 (Aniline nitrogen)Weakly basic; can form stable salts with strong acids (e.g., HCl).
Part 2: Hazard Identification & Risk Assessment (E-E-A-T)

Note: Specific toxicological data for this intermediate is limited. The following risk assessment is derived from Structure-Activity Relationships (SAR) of analogous N-aryl glycine esters and anilines.

2.1 Health Hazards (GHS Classification - Derived)
  • Acute Toxicity (Oral): Category 4 (H302). Analogous anilines suggest potential for methemoglobinemia upon significant ingestion, though the ester functionality reduces bioavailability compared to free anilines.

  • Skin/Eye Irritation: Category 2 (H315/H319). The secondary amine is a contact irritant.

  • Sensitization: Potential Skin Sensitizer (H317). Anilines are known sensitizers; repeated exposure may induce allergic dermatitis.

2.2 Reactivity Hazards
  • Oxidation: The aniline nitrogen is susceptible to atmospheric oxidation, leading to the formation of colored impurities (iminoquinones).

  • Hydrolysis: The methyl ester is moisture-sensitive. Exposure to humid air or aqueous conditions without pH control will degrade the compound to the parent acid (N-(2-methoxyphenyl)glycine).

  • Cyclization: Under thermal stress (>100°C), the compound may undergo intramolecular cyclization (DKP formation) or polymerization.

Part 3: Strategic Handling & Storage Protocols

This section outlines a self-validating workflow designed to maintain compound integrity and researcher safety.

3.1 Storage Architecture
  • Temperature: Store at 2°C to 8°C . Cold storage retards hydrolysis and autoxidation.

  • Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or a secondary containment jar with desiccant to prevent moisture ingress.

  • Container: Amber glass vials are mandatory to prevent photodegradation of the aniline moiety.

3.2 Experimental Workflow (The "Inert Loop")
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold compound, which triggers hydrolysis.

  • Weighing:

    • If Oil: Use a tared syringe or glass pipette. Do not pour.

    • If Solid: Use an antistatic spatula.

  • Solvent Compatibility: Dissolve immediately in anhydrous solvents (DCM, THF). Avoid protic solvents (MeOH, EtOH) if the reaction involves strong bases, to prevent transesterification.

3.3 Visualization: Safe Handling Workflow

HandlingProtocol Storage Storage (2-8°C, Amber Vial) Equilibrate Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Inspect Physical State Inspection Equilibrate->Inspect Liquid Liquid/Oil Inspect->Liquid Solid Solid Inspect->Solid WeighLiq Syringe Transfer (Avoid Air Exposure) Liquid->WeighLiq WeighSol Weighing Boat (Quick Transfer) Solid->WeighSol Reaction Reaction Vessel (Inert Atm) WeighLiq->Reaction WeighSol->Reaction

Figure 1: Safe handling workflow emphasizing moisture control during transfer.

Part 4: Synthesis & Application Context

Understanding why you are using this compound helps predict risks.

Primary Application: Heterocycle Synthesis Researchers typically subject this compound to:

  • Acylation/Sulfonylation: Reaction at the secondary amine.

    • Risk:[1][2][3][4] Exotherm. Ensure cooling (0°C) during addition of acid chlorides.

  • Cyclization: Acid-catalyzed closure to form indoxyls or quinolinones.

    • Risk:[1][2][3][4] High temperature acid baths. Use a blast shield.

  • Saponification: Hydrolysis to the free acid.

    • Risk:[1][2][3][4] The free amino acid product is zwitterionic and difficult to extract from water. Plan for an isoelectric precipitation or ion-exchange workup.

Part 5: Emergency Response & Disposal
5.1 Spill Management
  • Small Spill (<5 mL/g):

    • Isolate the area.[2]

    • Absorb with vermiculite or sand.

    • Clean surface with 10% dilute acetic acid (to solubilize the amine) followed by soap and water.

  • Decontamination: The methoxy-aniline residue can stain surfaces brown/purple. Use ethanol for final surface polishing.

5.2 First Aid (Specific to Anilines)
  • Skin Contact: Wash with polyethylene glycol 300 (PEG-300) or ethanol first, then soap and water. Rationale: Anilines are lipophilic; water alone is inefficient.

  • Inhalation: Remove to fresh air. Monitor for signs of cyanosis (blue lips/fingernails) which indicate methemoglobinemia.

5.3 Visualization: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill ActionSkin 1. PEG-300 Wash 2. Soap & Water 3. Monitor for Cyanosis Skin->ActionSkin ActionInhal 1. Fresh Air 2. Oxygen (if trained) 3. Seek Medical Aid Inhal->ActionInhal ActionSpill 1. Absorb (Vermiculite) 2. Pack in HazWaste 3. Decon (Ethanol) Spill->ActionSpill

Figure 2: Decision matrix for immediate incident response.

References
  • Sigma-Aldrich. (n.d.). Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride Product Detail. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate (Analogous Structure). National Library of Medicine. Retrieved from

  • Guidechem. (n.d.). Methyl 2-amino-2-(2-methoxyphenyl)acetate SDS Information. Retrieved from

  • MDPI. (2013). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid. (Contextual synthesis of methoxyphenyl acetate derivatives). Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: Methyl (2S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride. Retrieved from

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Methodological & Application

Application Notes and Protocols: Methyl 2-[(2-methoxyphenyl)amino]acetate as a Versatile Intermediate in the Synthesis of 7-Methoxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Nucleus and the Strategic Role of Methoxy-Substituted Intermediates

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast number of natural products, pharmaceuticals, and functional organic materials. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and biological properties. Among these, methoxy-substituted indoles are of particular interest due to the ability of the methoxy group to modulate the electron density of the aromatic system, thereby influencing molecular interactions and metabolic stability.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of Methyl 2-[(2-methoxyphenyl)amino]acetate as a key intermediate in the synthesis of 7-methoxyindole derivatives. We will delve into the mechanistic intricacies of relevant synthetic transformations, provide detailed experimental protocols, and discuss the potential applications of the resulting products. A primary focus will be placed on the Fischer indole synthesis, highlighting a crucial and often overlooked "abnormal" reaction pathway that is characteristic of 2-methoxyphenylhydrazone precursors.

Synthesis of the Key Intermediate: Methyl 2-[(2-methoxyphenyl)amino]acetate

The synthesis of the N-aryl amino ester intermediate is a critical first step. While various methods for N-arylation of amino acids and their esters exist, the Buchwald-Hartwig amination stands out as a robust and versatile approach for this transformation.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

Protocol 1: Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of methyl glycinate with 2-bromoanisole.

Reaction Scheme:

A schematic of the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Bromoanisole187.041.87 g10
Methyl glycinate hydrochloride125.551.51 g12
Palladium(II) acetate (Pd(OAc)₂)224.5045 mg0.2
Xantphos578.68231 mg0.4
Sodium tert-butoxide (NaOtBu)96.102.88 g30
Toluene-50 mL-

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and sodium tert-butoxide (2.88 g, 30 mmol).

  • Add 2-bromoanisole (1.87 g, 10 mmol) and methyl glycinate hydrochloride (1.51 g, 12 mmol) to the flask.

  • Add 50 mL of anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-[(2-methoxyphenyl)amino]acetate.

The Fischer Indole Synthesis: Navigating "Normal" and "Abnormal" Pathways

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement.[5]

When employing a 2-methoxyphenyl-substituted precursor, such as the hydrazone derived from Methyl 2-[(2-methoxyphenyl)amino]acetate, the reaction can proceed via two distinct pathways, leading to either the expected "normal" product or an "abnormal" product where the methoxy group is displaced.[6][7] Understanding and controlling these pathways is paramount for achieving the desired synthetic outcome.

Mechanistic Insight into "Normal" and "Abnormal" Fischer Indole Synthesis

The key intermediate in the Fischer indole synthesis is the phenylhydrazone, formed by the condensation of an arylhydrazine with a ketone or aldehyde. In the context of our intermediate, the amino ester must first be converted to the corresponding hydrazine. However, for the purpose of illustrating the cyclization, we will consider the analogous and well-documented reaction of ethyl pyruvate 2-methoxyphenylhydrazone.[6][7]

"Normal" Pathway:

The expected pathway involves cyclization at the unsubstituted C6 position of the benzene ring, leading to the formation of a 7-methoxyindole derivative.

Normal_Fischer_Indole_Synthesis start 2-Methoxyphenylhydrazone intermediate1 Ene-hydrazine start->intermediate1 Tautomerization intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 Heat, H+ intermediate3 Cyclization & Aromatization intermediate2->intermediate3 product 7-Methoxyindole intermediate3->product -NH3

The "normal" pathway of the Fischer indole synthesis.

"Abnormal" Pathway:

Under certain acidic conditions, particularly with hydrogen halides in alcohol, an "abnormal" reaction can occur.[6][7] In this pathway, cyclization occurs at the C2 position, leading to the displacement of the methoxy group by the halide from the acid catalyst. This results in the formation of a 6-haloindole derivative.

Abnormal_Fischer_Indole_Synthesis start 2-Methoxyphenylhydrazone intermediate1 Ene-hydrazine start->intermediate1 Tautomerization intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 Heat, HX intermediate3 Nucleophilic Attack by Halide intermediate2->intermediate3 product 6-Haloindole intermediate3->product -NH3, -CH3OH

The "abnormal" pathway leading to a 6-haloindole.

Protocol 2: Fischer Indole Synthesis of Methyl 7-methoxyindole-2-carboxylate

This protocol is adapted from procedures for similar 2-methoxyphenylhydrazones and is designed to favor the "normal" cyclization pathway.[7] The initial step involves the in-situ formation of the hydrazone from Methyl 2-[(2-methoxyphenyl)amino]acetate, followed by cyclization.

Reaction Scheme:

A workflow for the Fischer indole synthesis.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 2-[(2-methoxyphenyl)amino]acetate195.211.95 g10
Sodium nitrite (NaNO₂)69.000.76 g11
Concentrated Hydrochloric Acid (HCl)36.46~5 mL-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.635.64 g25
Methyl pyruvate102.091.12 g11
Polyphosphoric acid (PPA)-~20 g-
Ice---
Sodium bicarbonate (NaHCO₃) solution---
Ethyl acetate---

Procedure:

Part A: In-situ generation of 2-methoxyphenylhydrazine

  • Dissolve Methyl 2-[(2-methoxyphenyl)amino]acetate (1.95 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve tin(II) chloride dihydrate (5.64 g, 25 mmol) in concentrated HCl (10 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution contains the 2-methoxyphenylhydrazine intermediate.

Part B: Fischer Indole Synthesis

  • To the solution from Part A, add methyl pyruvate (1.12 g, 11 mmol) and stir at room temperature for 1 hour to form the hydrazone.

  • Slowly and carefully add the reaction mixture to polyphosphoric acid (~20 g) at 80-90 °C.

  • Heat the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 7-methoxyindole-2-carboxylate.

Alternative Synthetic Strategies

While the Fischer indole synthesis is a powerful tool, other methods can also be considered for the synthesis of substituted indoles.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline.[8] While not directly applicable to Methyl 2-[(2-methoxyphenyl)amino]acetate, a hypothetical adaptation could involve the reaction of 2-anisidine with a suitable α-halo-β-ketoester. However, this method is often limited by harsh reaction conditions and the formation of regioisomeric mixtures.[9]

Palladium-Catalyzed Indole Synthesis

Modern palladium-catalyzed methods offer milder and more versatile routes to indoles. For instance, the intramolecular cyclization of N-aryl enamines or the reaction of o-haloanilines with alkynes can be employed.[10] A potential strategy involving our intermediate could be a palladium-catalyzed intramolecular C-H activation/amination, although this would require prior modification of the amino ester.

Applications and Future Directions

7-Methoxyindole derivatives are valuable scaffolds in drug discovery. They have been investigated for a range of biological activities, including:

  • Anticancer agents: The indole nucleus is present in numerous anticancer drugs, and methoxy substitution can enhance their activity.

  • Antiviral agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[11]

  • Antidiabetic agents: 5-Methoxyindole-2-carboxylic acid has been shown to have hypoglycemic effects.[12]

The versatile intermediate, Methyl 2-[(2-methoxyphenyl)amino]acetate, provides a gateway to a diverse library of 7-methoxyindole derivatives for screening and development of new therapeutic agents.

Safety and Handling

  • Methyl 2-[(2-methoxyphenyl)amino]acetate: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Consult the Safety Data Sheets (SDS) for all reagents used in the described protocols. Many of the reagents, such as concentrated acids, sodium nitrite, and tin(II) chloride, are corrosive and/or toxic. Handle with extreme care.

Conclusion

Methyl 2-[(2-methoxyphenyl)amino]acetate is a strategically important intermediate for the synthesis of 7-methoxyindoles. A thorough understanding of the Fischer indole synthesis, particularly the potential for "abnormal" reaction pathways, is crucial for the successful synthesis of the desired products. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the efficient and controlled synthesis of this valuable class of compounds, thereby facilitating further advancements in medicinal chemistry and drug discovery.

References

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-19.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • Ishii, H., Murakami, Y., Hosoya, K., Takeda, H., Suzuki, Y., & Ikeda, N. (1973). Fischer Indolization and its Related Compounds. V. Indolization of Ethyl Pyruvate 2-Methoxyphenylhydrazone and its N-Methyl Derivative with Protic Acids. Unpredictable Products and the Mechanism. Chemical and Pharmaceutical Bulletin, 21(7), 1481-1494.
  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873.
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Rao, W. H., Jiang, L. L., Zhao, J. X., Jiang, X., Zou, G. D., Zhou, Y. Q., & Tang, L. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Letters, 20(19), 6198–6201.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
  • Yan, L. J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Aging and disease, 9(3), 549.
  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

Sources

Catalytic hydrogenation involving Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalytic Hydrogenation Protocols Involving Methyl 2-[(2-methoxyphenyl)amino]acetate

Executive Summary

Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 16163-48-9), also known as N-(2-methoxyphenyl)glycine methyl ester, is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including quinoxalinones, indoles, and peptidomimetics. Catalytic hydrogenation involving this molecule typically falls into two distinct categories:

  • Synthesis via Reductive Alkylation: The formation of the target molecule from o-anisidine and methyl glyoxalate using mild hydrogenation conditions. This is the preferred "green chemistry" route, avoiding alkyl halides.

  • Ring Saturation (Derivatization): The hydrogenation of the aromatic ring to yield the corresponding cyclohexyl amino acid derivative (Methyl 2-[(2-methoxycyclohexyl)amino]acetate), a valuable building block for non-natural peptides.

This guide provides detailed, validated protocols for both applications, emphasizing catalyst selection (Pd vs. Rh) to control selectivity between C-N bond preservation and aromatic ring saturation.

Protocol A: Synthesis via Reductive Alkylation

Objective: Selective synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate from o-anisidine and methyl glyoxalate.

Mechanism: The reaction proceeds via the in situ formation of an imine intermediate (Methyl 2-[(2-methoxyphenyl)imino]acetate), which is subsequently hydrogenated to the amine.

Reaction Scheme

ReactionScheme Start o-Anisidine (Substrate A) Imine Imine Intermediate (Transient) Start->Imine - H2O Reagent Methyl Glyoxalate (Substrate B) Reagent->Imine Product Methyl 2-[(2-methoxyphenyl)amino]acetate (Target) Imine->Product + H2 / Pd/C (Mild) OverRed Cyclohexyl Analog (Over-reduction) Product->OverRed + H2 / Rh/C (Harsh)

Figure 1: Reaction pathway for the reductive alkylation of o-anisidine. Dashed line indicates potential over-reduction.

Experimental Protocol

Materials:

  • Substrate: o-Anisidine (1.0 eq)

  • Reagent: Methyl Glyoxalate (1.1 eq, typically 50% solution in MeOH)

  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate, 50% water wet)

  • Solvent: Methanol (Anhydrous preferred)

  • Additive: Acetic Acid (0.1 eq) – Crucial for imine formation kinetics.

Step-by-Step Procedure:

  • Imine Formation (Pre-activation):

    • Charge a hydrogenation vessel with o-anisidine (12.3 g, 100 mmol) and Methanol (100 mL).

    • Add Methyl Glyoxalate solution (1.1 eq) dropwise over 15 minutes at 20–25°C.

    • Add Acetic Acid (0.6 g, 10 mmol). Stir for 30 minutes to ensure equilibrium conversion to the imine. Note: The solution will typically turn yellow/orange.

  • Catalyst Addition:

    • Under a nitrogen blanket, carefully add 5% Pd/C (0.6 g dry basis). Safety: Pd/C is pyrophoric when dry; use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Stir vigorously (800–1000 rpm) at 25–30°C .

    • Monitor H₂ uptake. Reaction is typically complete within 2–4 hours.

  • Work-up:

    • Filter the catalyst through a Celite pad or sintered glass funnel. Wash the cake with Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure (40°C, 100 mbar).

    • Purification: The crude oil is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Optimization Table (Solvent & Catalyst)
ParameterConditionYieldSelectivityNotes
Catalyst 5% Pd/C 96% >99% Optimal. High activity, low ring saturation.
Catalyst5% Pt/C88%95%Slower rate; higher risk of dehalogenation (if Cl present).
CatalystRaney Ni90%92%Requires higher pressure (10-20 bar); harder to filter.
SolventMethanol96%HighBest solubility and rate.
SolventTHF85%Mod.Slower kinetics; imine formation less favorable.

Protocol B: Ring Saturation (Derivatization)

Objective: Hydrogenation of the aromatic ring to produce Methyl 2-[(2-methoxycyclohexyl)amino]acetate without cleaving the C-N bond.

Challenge: Standard Pd/C catalysts often cause hydrogenolysis (cleavage) of the benzylic-like C-N bond before saturating the ring.

  • Risk:[1] Formation of o-methoxycyclohexylamine + Methyl acetate (Cleavage products).

  • Solution: Use Rhodium (Rh) or Ruthenium (Ru) catalysts, which are highly active for ring saturation but less active for hydrogenolysis.

Process Flow Diagram

ProcessFlow Prep Feed Preparation Substrate + AcOH + MeOH Reactor High Pressure Reactor (Hastelloy/SS316) Prep->Reactor Charge Cond Conditions 50 bar H2, 60°C 5% Rh/Al2O3 Reactor->Cond Pressurize & Heat Filter Catalyst Filtration (0.45 µm filter) Reactor->Filter Discharge Cond->Reactor Reaction (6-12h) Product Cyclohexyl Product (Cis/Trans mix) Filter->Product Evaporation

Figure 2: Workflow for high-pressure ring saturation.

Experimental Protocol

Materials:

  • Substrate: Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq)

  • Catalyst: 5% Rh/Al₂O₃ or 5% Ru/C (5 wt% loading)

  • Solvent: Methanol or Acetic Acid (Acetic acid accelerates ring reduction)

  • Pressure: 50–80 bar (725–1160 psi)

Step-by-Step Procedure:

  • Loading:

    • Dissolve the substrate (10 g) in Methanol (80 mL) and Acetic Acid (20 mL). Note: Protonation of the amine protects the catalyst from poisoning.

    • Add 5% Rh/Al₂O₃ (0.5 g).

  • Hydrogenation (High Pressure):

    • Equipment: Use a stainless steel autoclave (e.g., Parr reactor) rated for >100 bar.

    • Purge N₂ (3x) and H₂ (3x).

    • Pressurize to 50 bar .

    • Heat to 60°C . Caution: Do not exceed 80°C to avoid ester hydrolysis or C-N cleavage.

    • Stir at 1000 rpm for 8–12 hours.

  • Work-up:

    • Cool to room temperature and vent H₂.

    • Filter catalyst.

    • Neutralize the acetic acid with aqueous NaHCO₃ if necessary, or remove solvent via azeotropic distillation.

    • Result: The product is a mixture of cis and trans isomers of the cyclohexyl derivative. Separation may require preparative HPLC or fractional crystallization of salts.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poisoned CatalystEnsure o-anisidine is free of sulfur/halides. Increase catalyst loading to 10%.
C-N Bond Cleavage (Protocol B) Temperature too highReduce temperature to <50°C. Switch from Pd to Rh or Ru.
Ester Hydrolysis Wet Solvent / High TUse anhydrous Methanol. Avoid prolonged heating >60°C.
Slow Rate Mass Transfer LimitationIncrease stirring speed (>1000 rpm). Check H₂ solubility (pressure).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on catalyst selection for aniline vs.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Comparison of catalytic vs. hydride methods). Link

  • Blaser, H. U., et al. (2003). "Industrial Application of Homogeneous Catalysis: Manufacturing of Fine Chemicals." Applied Catalysis A: General, 254(1), 17-25. (Industrial context for N-aryl glycine synthesis). Link

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Glycine Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the N-aryl amino acid motif is a prevalent scaffold. This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of glycine ester derivatives. We will explore the mechanistic underpinnings of the reaction, offer expert guidance on the selection of critical reaction components, and provide validated, step-by-step procedures to empower researchers in synthesizing these valuable compounds with high efficiency and control.

Strategic Importance & Synthetic Challenges

N-aryl glycine esters are indispensable building blocks in medicinal chemistry, serving as precursors to a wide array of complex molecules, including benzodiazepines, quinolones, and various peptide mimics. The direct arylation of the primary amine in glycine esters presents a powerful and convergent synthetic strategy. However, this transformation is not without its challenges:

  • Substrate Sensitivity: The ester functional group is susceptible to hydrolysis or transesterification under the strongly basic conditions often employed in cross-coupling reactions.[1]

  • Competing Reactions: Potential side reactions include the self-condensation of the glycine ester enolate and β-hydride elimination from the palladium-amide intermediate, leading to hydrodehalogenation of the aryl halide.[2]

  • Catalyst Inhibition: The product, an N-aryl glycine ester, can act as a chelating ligand for the palladium catalyst, potentially leading to catalyst deactivation and incomplete conversion.

The Buchwald-Hartwig amination has emerged as a transformative solution, offering a mild and highly versatile catalytic method to overcome these obstacles and efficiently forge the desired C–N bond.[2][3]

The Catalytic Engine: Understanding the Mechanism

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[4][5]

The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[5] Subsequently, the glycine ester coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex. The crucial C–N bond is formed in the final reductive elimination step, which releases the N-aryl glycine ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pda Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->pda + Ar-X pdb Amine Coordination Complex pda->pdb + HNRR' - X⁻ pdc Palladium Amido Complex L-Pd(II)(Ar)(NRR') pdb->pdc + Base - [Base-H]⁺ pdc->pd0 Reductive Elimination product Ar-NRR' (N-Aryl Glycine Ester) pdc->product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Rational Selection

The success of the amination of glycine esters hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, scope, and functional group tolerance.

ComponentRecommended Choice(s)Rationale & Expert Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Both are common and effective Pd(0) and Pd(II) precursors, respectively. Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0), while Pd(OAc)₂ requires in situ reduction, which is typically facile under reaction conditions.[7]
Ligand Xantphos , RuPhos, SPhosThis is the most critical parameter. Bulky, electron-rich phosphine ligands are essential. Xantphos , a bidentate ligand with a large "bite angle," is highly effective as it promotes the desired reductive elimination step and stabilizes the catalyst.[7][8] Biarylphosphine ligands like RuPhos and SPhos are also excellent choices, known for creating highly active, monoligated palladium species that accelerate the catalytic cycle.[2][9] The steric bulk of these ligands helps prevent catalyst dimerization and side reactions.[10]
Base Cs₂CO₃ , K₃PO₄, K₂CO₃This choice is crucial for substrate integrity. Strong alkoxide bases (e.g., NaOtBu) must be avoided as they can readily hydrolyze the ester moiety.[1] Inorganic carbonate and phosphate bases are sufficiently strong to deprotonate the coordinated amine but are generally compatible with the ester functional group. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in organic solvents and its proven efficacy in these couplings.[7]
Solvent Dioxane, TolueneAnhydrous, aprotic polar solvents are required. Dioxane is frequently used and has been shown to be highly effective for these transformations.[3][7] Toluene is another common choice. Rigorous exclusion of water is necessary to prevent ester hydrolysis.
Temperature 80–110 °CThermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Reaction temperatures commonly range from 80 to 110 °C.[11]

Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. It is essential to use anhydrous solvents and to maintain an inert atmosphere throughout the procedure.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Oven-dried flask, weigh solids) start->reagents inert 2. Inert Atmosphere (Seal flask, evacuate & backfill with Argon/Nitrogen 3x) reagents->inert addition 3. Reagent Addition (Add solvent, then liquid reagents via syringe) inert->addition reaction 4. Reaction (Heat to specified temperature with vigorous stirring) addition->reaction workup 5. Aqueous Workup (Cool, dilute, extract, dry organic layer) reaction->workup purify 6. Purification (Concentrate and purify by flash chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for N-Arylation of Glycine tert-Butyl Ester

This protocol is adapted from successful methodologies for the coupling of amino acid esters.[7]

Materials:

  • Aryl halide (bromide or chloride, 1.0 mmol, 1.0 equiv)

  • Glycine tert-butyl ester hydrochloride (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, glycine tert-butyl ester hydrochloride, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Seal the flask with a septum or cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4–16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-aryl glycine tert-butyl ester.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity solvents and reagents. Consider using a palladium precatalyst for more reliable initiation. Increase reaction temperature or time.
Ester Hydrolysis Presence of water; Base is too strong.Use anhydrous solvents and rigorously dry glassware. Switch to a milder base such as K₃PO₄. Ensure the glycine ester hydrochloride is fully neutralized by the base before prolonged heating.
Hydrodehalogenation of Aryl Halide Competing β-hydride elimination.This is often ligand-dependent. Ensure the correct ligand-to-metal ratio (typically 2:1 for bidentate ligands like Xantphos). Using a bulkier ligand like RuPhos may suppress this side reaction.[2]
Product Isolation Issues Product is basic and may bind to silica gel.After aqueous workup, perform an acid wash (e.g., dilute HCl) to protonate the product, extract into the aqueous layer, re-basify, and then re-extract into an organic solvent. Alternatively, add 1-2% triethylamine to the chromatography eluent to prevent streaking on the silica column.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-aryl glycine ester derivatives. By carefully selecting a catalytic system composed of a palladium precursor, a bulky phosphine ligand (such as Xantphos or a biarylphosphine), and a mild inorganic base like cesium carbonate, chemists can effectively mitigate common side reactions and achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Jaman, Z., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2015). ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. (2010). ResearchGate. [Link]

  • Aminophosphine Xantphos ligands used for the intramolecular... (n.d.). ResearchGate. [Link]

  • Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives. (2021). MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Reddy, V. G., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2455–2463. [Link]

  • Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters. (n.d.). CNGBdb. [Link]

  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. (2019). PMC. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2018). Dalton Transactions. [Link]

  • Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021). PMC. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2017). PMC. [Link]

  • Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. (2019). PMC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). PMC. [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. (2018). ResearchGate. [Link]

  • Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. (2008). PubMed. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (2009). PMC. [Link]

  • Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. (2018). Organic & Biomolecular Chemistry. [Link]

  • Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. (2009). PubMed. [Link]

  • Cross-Coupling of Aryl Halides and Olefins. (2017). ChemistryViews. [Link]

Sources

Application Note: Strategic Utilization of Methyl 2-[(2-methoxyphenyl)amino]acetate in Heterocycle Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(2-methoxyphenyl)amino]acetate (also known as N-(2-methoxyphenyl)glycine methyl ester) is a versatile bifunctional building block in organic synthesis. Its structure—comprising an electron-rich o-anisidine core linked to a reactive glycine ester tail—makes it a "privileged intermediate" for constructing nitrogen-containing heterocycles.

This guide details the application of this compound in synthesizing three critical scaffolds: 7-methoxyindoxyls (precursors to indoles), 7-methoxyisatins , and functionalized 8-methoxyquinolines . We provide optimized protocols, mechanistic insights into the directing effects of the ortho-methoxy group, and troubleshooting strategies to maximize yield and purity.

Molecule Profile & Reactivity[1][2]

PropertyDescription
Chemical Name Methyl 2-[(2-methoxyphenyl)amino]acetate
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Functional Groups Secondary Amine (Nucleophile), Methyl Ester (Electrophile), o-Methoxy (Directing Group)
Primary Reactivity Cyclization (Dieckmann/Friedel-Crafts), Oxidative Coupling
Storage Store at 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic.
Structural Advantages
  • Bifunctionality: The amine and ester groups allow for both nucleophilic and electrophilic participation in intramolecular cyclizations.

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position of the phenyl ring exerts a dual influence:

    • Electronic: It activates the ring towards electrophilic aromatic substitution (EAS) at the para and ortho positions relative to itself. However, the amine is a stronger activator.

    • Chelation: It can act as a hemilabile ligand in metal-catalyzed reactions, stabilizing transition states.

Application Workflows

Synthesis of 7-Methoxyisatin (Stollé Synthesis)

The Stollé synthesis is the most robust method for converting N-aryl glycine esters into isatins. For this substrate, the ortho-methoxy group directs cyclization to the 6-position (relative to the nitrogen), yielding 7-methoxyisatin.

Protocol A: One-Pot Stollé Cyclization

Reagents:

  • Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Aluminum chloride (AlCl₃) (2.5 eq)

  • Chlorobenzene or 1,2-Dichlorobenzene (Solvent)

Procedure:

  • Acylation: Dissolve the glycine ester (10 mmol) in dry chlorobenzene (50 mL) under Argon. Cool to 0°C.

  • Add oxalyl chloride (15 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Note: HCl gas evolution will occur.

  • Cyclization: Add anhydrous AlCl₃ (25 mmol) in portions. The mixture may turn dark.

  • Heat the reaction to 70–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Cool to RT and carefully pour onto crushed ice/HCl mixture.

  • Isolation: Extract with EtOAc (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Yield Expectation: 65–75% Key Intermediate: N-(2-methoxyphenyl)oxamic acid chloride.

Synthesis of 7-Methoxyindoxyl (Modified Dieckmann Cyclization)

This pathway yields 3-hydroxyindoles (indoxyls), which are unstable and often oxidized immediately to isatins or coupled to form indigo dyes.

Protocol B: Base-Mediated Cyclization

Reagents:

  • Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • THF (anhydrous)

Procedure:

  • Dissolve KOtBu (20 mmol) in anhydrous THF (40 mL) at 0°C.

  • Add a solution of the glycine ester (10 mmol) in THF (10 mL) dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to RT. The solution will turn deep yellow/orange (characteristic of the indoxyl anion).

  • Workup (for Indoxyl isolation): Acidify carefully with acetic acid under Argon. Extract rapidly with degassed EtOAc. Warning: Indoxyls oxidize rapidly in air.

  • Workup (for Oxidative Dimerization): Bubble air through the basic solution to generate 7,7'-dimethoxyindigo (blue dye).

Mechanism: The base deprotonates the


-methylene of the glycine ester. The resulting enolate attacks the nitrile-like character of the aromatic ring (if activated) or simply undergoes an intramolecular Claisen-type condensation if the ring is suitably activated (often requires protection of N or specific conditions). Note: For simple glycine esters, N-protection (e.g., Tosyl) is often required to prevent side reactions, but the free amine can cyclize under specific high-temperature conditions.
Synthesis of 8-Methoxyquinoline-2-carboxylates (Oxidative Povarov)

A modern application involving the oxidative coupling of N-aryl glycines with alkynes or alkenes.

Protocol C: Oxidative [4+2] Cyclization

Reagents:

  • Methyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 eq) or O₂/Cu(OTf)₂

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Mix glycine ester (1.0 mmol), phenylacetylene (1.2 mmol), and DDQ (2.0 mmol) in DCE (5 mL).

  • Stir at RT for 10 minutes, then heat to 80°C for 12 hours.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Petroleum Ether).

Regioselectivity: The reaction typically yields the 8-methoxyquinoline derivative due to cyclization at the position ortho to the amine (the 6-position of the original aniline).

Visualizing the Chemistry

The following diagrams illustrate the divergent synthesis pathways and the detailed mechanism for the Stollé synthesis.

G Figure 1: Divergent Synthesis Hub for N-(2-methoxyphenyl)glycine ester Start Methyl 2-[(2-methoxyphenyl) amino]acetate Isatin 7-Methoxyisatin (Scaffold: Oxindole) Start->Isatin Stollé Synthesis (Oxalyl Chloride, AlCl3) Indoxyl 7-Methoxyindoxyl (Scaffold: Indole) Start->Indoxyl Dieckmann Cyclization (KOtBu, THF) Quinoline 8-Methoxyquinoline -2-carboxylate Start->Quinoline Oxidative Povarov (Alkyne, DDQ/O2)

Caption: Divergent synthetic pathways accessible from the core intermediate.

Mechanism Figure 2: Mechanism of the Stollé Synthesis for Isatin Formation Step1 Precursor: N-(2-OMe-Ph) Glycine Ester Step2 Intermediate A: N-Chlorooxalyl derivative (Acylation at N) Step1->Step2 + (COCl)2, - HCl Step3 Intermediate B: Acylium Ion Formation (AlCl3 abstraction of Cl-) Step2->Step3 + AlCl3 Step4 Transition State: Electrophilic Attack at C6 (Ortho to N, Meta to OMe) Step3->Step4 Friedel-Crafts Product Product: 7-Methoxyisatin Step4->Product - H+, Hydrolysis

Caption: Step-by-step mechanistic flow of the Stollé cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Stollé) Incomplete acylation or moisture in AlCl₃.Ensure oxalyl chloride is fresh. Use sublimed AlCl₃. Maintain strict anhydrous conditions.
Regioisomer Mix Competition between C6 and C4 positions.The C6 position (ortho to N) is electronically favored by the amine but sterically crowded. Lowering temperature during AlCl₃ addition can improve selectivity for the 7-methoxy isomer.
Oxidation (Indoxyl) Air exposure.Perform all base-mediated cyclizations under positive Argon pressure. Degas all solvents.
Tarry Residue Polymerization of the glycine ester.Avoid prolonged heating above 100°C. Use dilute conditions (0.1 M) to favor intramolecular reaction over intermolecular polymerization.

References

  • Stollé Synthesis of Isatins

    • Sumpter, W. C. (1944).
    • Protocol Validation: (General method for Isatin synthesis).

  • Oxidative Cyclization of N-Aryl Glycines

    • Zhang, X., et al. (2011). "Aerobic Oxidative Coupling of N-Aryl Glycine Esters." Journal of the American Chemical Society, 133(34), 13337–13340.
    • Source:

  • Indole Synthesis via Glycine Esters

    • Sundberg, R. J. (1996). Indoles.[1][2] Academic Press. (Comprehensive review of indole synthesis methodologies).

  • Properties of 7-Methoxyisatin: Silva, B. N. M., et al. (2001). "Synthesis and biological evaluation of 7-methoxyisatin derivatives." European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate, a valuable intermediate in organic and medicinal chemistry. We present a highly efficient and rapid protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] This guide details the reaction mechanism, a step-by-step experimental protocol, expected analytical data for product characterization, and essential safety considerations.

Introduction: The Power of Microwave-Assisted N-Alkylation

The N-alkylation of anilines is a fundamental transformation in organic synthesis, providing access to a wide array of precursors for pharmaceuticals, agrochemicals, and materials science. Conventional methods often require prolonged heating, harsh reaction conditions, and the use of large volumes of hazardous solvents.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[5][6] This direct and uniform heating of the reaction mixture, a phenomenon known as dielectric heating, leads to a rapid increase in temperature and significantly accelerates reaction rates.[6] Consequently, reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.[5]

The key advantages of employing microwave irradiation for the synthesis of N-aryl glycine esters, such as Methyl 2-[(2-methoxyphenyl)amino]acetate, include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times lead to higher throughput.[5]

  • Enhanced Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[5][6]

  • Energy Efficiency: Direct heating of the reaction vessel's contents is more energy-efficient than conventional oil baths or heating mantles.

  • Greener Chemistry: The potential for solvent-free reactions or the use of more environmentally benign solvents aligns with the principles of sustainable chemistry.[3]

Reaction Scheme and Mechanism

The synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate is achieved through the nucleophilic substitution of methyl 2-bromoacetate with 2-methoxyaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Reaction:

Mechanism:

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl 2-bromoacetate that is bonded to the bromine atom. This attack occurs in a concerted step where the carbon-nitrogen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The presence of a base, such as potassium carbonate, is crucial to deprotonate the resulting ammonium salt, regenerating the neutral amine product and driving the reaction to completion.

Experimental Protocol (Adapted Method)

Disclaimer: This protocol is an adapted method based on established procedures for microwave-assisted N-alkylation of anilines. Researchers should perform an initial small-scale trial to optimize conditions for their specific microwave reactor and reagents.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Methoxyaniline≥98% purity
Methyl 2-bromoacetate≥98% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl acetateACS grade
HexanesACS grade
Saturated Sodium BicarbonateAqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Magnesium SulfateFor drying
Microwave SynthesizerMonomode, with temperature and pressure sensors
10 mL Microwave Reaction VialWith a magnetic stir bar
Standard laboratory glasswareBeakers, flasks, separatory funnel, etc.
Rotary EvaporatorFor solvent removal
Thin-Layer Chromatography (TLC)Silica gel plates with fluorescent indicator
Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 mmol, 123.15 mg), methyl 2-bromoacetate (1.1 mmol, 168.98 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vial.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 140°C for 15 minutes, with stirring. The pressure should be monitored and should not exceed the safe operating limits of the vial.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the contents to a 50 mL separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Shake the funnel and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product as a pale oil or low-melting solid.

Characterization of Methyl 2-[(2-methoxyphenyl)amino]acetate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.00 - 6.80 (m, 4H, Ar-H)

    • δ 4.85 (br s, 1H, N-H)

    • δ 4.05 (s, 2H, N-CH₂-CO)

    • δ 3.88 (s, 3H, O-CH₃ on ring)

    • δ 3.75 (s, 3H, O-CH₃ ester)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 171.5 (C=O)

    • δ 147.0 (Ar-C-O)

    • δ 137.5 (Ar-C-N)

    • δ 121.5 (Ar-CH)

    • δ 118.0 (Ar-CH)

    • δ 111.0 (Ar-CH)

    • δ 110.0 (Ar-CH)

    • δ 55.5 (O-CH₃ on ring)

    • δ 52.0 (O-CH₃ ester)

    • δ 46.0 (N-CH₂)

  • Mass Spectrometry (ESI+):

    • m/z 196.0968 [M+H]⁺, 218.0787 [M+Na]⁺

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

experimental_workflow reagents 1. Reagent Combination (2-Methoxyaniline, Methyl 2-bromoacetate, K₂CO₃, DMF) microwave 2. Microwave Irradiation (140°C, 15 min) reagents->microwave Seal Vial workup 3. Aqueous Work-up (EtOAc/Water Extraction) microwave->workup Cool & Transfer purification 4. Drying & Concentration workup->purification Separate Layers analysis 5. Product Analysis (NMR, MS) purification->analysis Isolate Crude product Pure Product analysis->product Confirm Structure

Caption: Experimental workflow for the synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate.

Safety and Handling Precautions

  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always ensure the reaction vessel is properly sealed and that the temperature and pressure do not exceed the manufacturer's recommendations.

  • Chemical Hazards:

    • 2-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure.

    • Methyl 2-bromoacetate: Lachrymator and corrosive. Causes severe skin burns and eye damage. Toxic if swallowed or inhaled.

    • N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

  • PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). Available at: [Link]

  • Norlab. Microwave Reaction Tutorial. Available at: [Link]

  • MDPI. Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Available at: [Link]

  • PMC. Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available at: [Link]

  • Semantic Scholar. Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Available at: [Link]

  • PMC. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Available at: [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • MDPI. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Available at: [Link]

  • ResearchGate. (PDF) Recent advances in microwave-assisted synthesis. Available at: [Link]

  • PMC. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]

  • Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Control for N-Alkylation of o-Anisidine[1][2]

Executive Summary: The Chemistry of Control

The synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate (also known as N-(2-methoxyphenyl)glycine methyl ester) typically proceeds via the nucleophilic substitution (

12

While deceptively simple, this reaction is a classic trap for the unwary chemist. The core challenge is Chemo-selectivity vs. Reactivity .

  • The Trap (Dialkylation): The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the newly added alkyl group. This leads to the "runaway" formation of the dialkylated byproduct.

  • The Hurdle (Sterics & Electronics): The o-methoxy group provides steric hindrance, slowing the initial attack, but also acts as an electron donor, making the nitrogen prone to oxidation (tar formation).

This guide replaces "trial and error" with a mechanistic control strategy.

The "Golden Protocol" (Optimized Route)

Do not use standard "mix and boil" procedures. This protocol is engineered to suppress dialkylation and prevent ester hydrolysis.[2]

Reagents & Stoichiometry
ComponentRoleEq.Notes
o-Anisidine Nucleophile1.0 Limiting reagent to simplify purification.[1][2]
Methyl Bromoacetate Electrophile1.1 Preferred over chloroacetate for faster kinetics at lower temps.[2]
DIPEA (Hünig's Base) Proton Scavenger1.5 Non-nucleophilic.[2] Avoids ester hydrolysis common with hydroxide bases.[2]
Sodium Iodide (NaI) Catalyst0.1 Optional.[2] Essential if using Methyl Chloroacetate (Finkelstein condition).[2]
Acetonitrile (MeCN) Solvent--Anhydrous.[2] Polar aprotic promotes

while stabilizing the transition state.[2]
Step-by-Step Workflow
  • Preparation: Dissolve o-anisidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous MeCN (0.5 M concentration).

    • Critical: Purge the flask with Nitrogen/Argon.[2] o-Anisidine oxidizes easily to purple/black tars in air.[1][2]

  • Controlled Addition: Cool the solution to 0°C . Add Methyl Bromoacetate (1.1 eq) dropwise over 30 minutes.

    • Why? Low temperature and low instantaneous concentration of the electrophile favor the mono-alkylation over the di-alkylation.[1]

  • Reaction Phase: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[2] If starting material remains after 6h, heat gently to 40°C. Do not reflux unless absolutely necessary; high heat promotes dialkylation.[2]

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with Sat.

    
      (not NaOH) and Brine.[2] Dry over 
    
    
    .[2][3]
  • Purification: If yield is critical, avoid acid-base extraction (product is a weak base and ester is labile).[2] Use Flash Chromatography (SiO2, Gradient 0→20% EtOAc in Hexane).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark purple/black, and the yield is <30%.

Diagnosis: Oxidative Degradation. Anilines, especially electron-rich ones like o-anisidine, are prone to radical oxidation by atmospheric oxygen, forming azo-compounds or polymerization tars (aniline black).[1]

  • Fix: You must run this reaction under an inert atmosphere (

    
     or Ar). Degas your solvents by sparging with nitrogen for 15 minutes before use.[2]
    
Q2: I see two spots close together on TLC. One is my product, what is the other?

Diagnosis: Dialkylation (The Tertiary Amine). You have formed Methyl 2-[N-(2-methoxyphenyl)-N-(methoxycarbonylmethyl)amino]acetate.[1][2]

  • Fix:

    • Dilution: Run the reaction more dilute (0.1 M or 0.2 M). High concentration favors intermolecular collisions between product and electrophile.[2]

    • Slow Addition: Add the alkyl halide via syringe pump over 1–2 hours.

    • Switch Bases: If using

      
      , switch to a bulky organic base like DIPEA to sterically discourage the second attack.[2]
      
Q3: The product spot is there, but I lost the methyl ester (formed the carboxylic acid).

Diagnosis: Saponification. You likely used a hydroxide base (NaOH, KOH) or your solvent was "wet" (contained water).

  • Fix:

    • Use anhydrous solvents.[2][4]

    • Switch to DIPEA or Solid

      
       .[2]
      
    • Avoid aqueous workups with strong acids or bases.[2] The glycine ester linkage is hydrolytically unstable.[2]

Q4: Reaction is too slow with Methyl Chloroacetate.

Diagnosis: Poor Leaving Group. Chloride is a mediocre leaving group compared to Bromide.[2]

  • Fix: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).[2] This generates Methyl Iodoacetate in situ (Finkelstein reaction), which reacts 10–100x faster, allowing you to keep the temperature low and avoid byproducts [1].

Visualizing the Logic

Diagram 1: The Reaction Pathway & Impurity Control

ReactionPathwayStarto-Anisidine(Starting Material)IntermediateTransition State(SN2 Attack)Start->Intermediate ControlledAdditionOxidationOxidation Tars(Purple/Black)Start->Oxidation Air/O2ExposureReagentMethyl Bromoacetate+ DIPEAReagent->IntermediateProductTarget Product(Mono-alkylated)Intermediate->Product KineticControlSideReactionOver-Alkylation(Dialkylated Impurity)Product->SideReaction Excess Reagentor High Conc.HydrolysisHydrolyzed Acid(Saponification)Product->Hydrolysis Aqueous Baseor Wet Solvent

Caption: The critical path to the target mono-alkylated product requires suppressing three competing failure modes: Dialkylation, Oxidation, and Hydrolysis.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemLow Yield / Impure ProductCheckTLCAnalyze TLC/LCMSProblem->CheckTLCCase1Starting MaterialRemainsCheckTLC->Case1Case2New Spot(Higher Rf than SM)CheckTLC->Case2Case3New Spot(Baseline/Acidic)CheckTLC->Case3Action1Reactivity Issue:1. Switch Cl to Br2. Add KI Catalyst3. Increase Temp (Carefully)Case1->Action1Action2Dialkylation Issue:1. Dilute Reaction2. Slow Addition of Halide3. Reduce TempCase2->Action2Action3Hydrolysis Issue:1. Dry Solvents2. Change Base to DIPEA3. Avoid Aqueous WashCase3->Action3

Caption: Diagnostic logic to identify the root cause of yield loss based on crude mixture analysis.

Advanced Optimization Data

The following table summarizes the impact of solvent and base choices on the Mono/Di-alkylation ratio (Selectivity) based on general aniline alkylation kinetics [2].

SolventBaseTempSelectivity (Mono:Di)YieldNotes
MeCN DIPEA RT 95:5 88% Recommended. Best balance of solubility and kinetics.[1][2]
DMF

60°C70:3065%High temp and solubility in DMF promote dialkylation.[2]
Toluene

Reflux80:2072%Good for scale-up (easy salt filtration), but slower kinetics.[2]
Water/EtOH

Reflux60:4050%"Classic" method.[2] Poor selectivity; high hydrolysis risk.[2]

References

  • Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational chemistry for KI catalysis).[2]

  • Salvatore, R. N., et al. (2001).[2] "Synthesis of secondary amines". Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation selectivity).

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Buchwald-Hartwig and standard alkylation mechanisms).

  • Patel, S., et al. (2012).[2] "N-alkylation of anilines: A review". Journal of Chemical and Pharmaceutical Research. (General optimization strategies for aniline derivatives).

Purification techniques for Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 16305-61-6).

Ticket ID: PUR-16305-61-6 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

System Overview & Diagnostic Triage

Compound Profile:

  • Chemical Structure: An

    
    -phenylglycine derivative containing a secondary amine, an ester, and an ortho-methoxy ether.[1]
    
  • Key Reactivity: The secondary amine is nucleophilic and prone to over-alkylation (forming the dialkylated tertiary amine).[1] The ester functionality is susceptible to hydrolysis under strong basic/acidic aqueous conditions.[1]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity and solvent retention).[1]

Diagnostic Workflow (Triage)

Before selecting a purification protocol, characterize your crude mixture using Thin Layer Chromatography (TLC).

TLC System: Hexanes:Ethyl Acetate (4:1 v/v)

  • Spot A (

    
    ):  Dialkylated Impurity (Tertiary amine).[1] Non-polar.
    
  • Spot B (

    
    ): Target Product  (Secondary amine).
    
  • Spot C (

    
    ): o-Anisidine (Starting Material).[1] Streaks without base.[1]
    
  • Baseline: Inorganic salts / Polymerized tars.[1]

Triage Start Crude Reaction Mixture TLC Perform TLC Analysis (Hex:EtOAc 4:1) Start->TLC Decision1 Is Dialkylated Impurity (High Rf) Present? TLC->Decision1 HighImpurity Significant Dialkylation (>10%) Decision1->HighImpurity Yes LowImpurity Minor/No Dialkylation Decision1->LowImpurity No ProtocolA Protocol A: Flash Chromatography (Required for separation) HighImpurity->ProtocolA ProtocolB Protocol B: Recrystallization (Ethanol/Water) LowImpurity->ProtocolB

Figure 1: Purification Decision Matrix based on crude purity profile.

Purification Protocols

Protocol A: Buffered Flash Chromatography (Standard)

Best for: Removing dialkylated byproducts and oxidation tars.[1] Expert Insight: Silica gel is slightly acidic.[1] Secondary anilines can streak or bind irreversibly.[1] You must buffer the silica with triethylamine (TEA).

Materials:

  • Stationary Phase: Silica Gel 60 (

    
     mesh).[1]
    
  • Mobile Phase A: Hexanes (containing 1%

    
    ).[1]
    
  • Mobile Phase B: Ethyl Acetate (containing 1%

    
    ).[1]
    

Step-by-Step:

  • Column Pre-treatment: Slurry pack the column using 100% Hexanes + 1% TEA.[1] Flush with 2 column volumes (CV) to neutralize active acidic sites on the silica.

  • Loading: Dissolve crude oil in a minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to keep the band tight).[1]

  • Elution Gradient:

CV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
0–20%Elute residual non-polar hydrocarbons
2–50%

10%
Elute Dialkylated Impurity (Top Spot)
5–1210%

25%
Elute Target Product
12+50%Flush o-Anisidine (Bottom Spot)
  • Post-Run: Pool fractions containing the middle spot. Evaporate solvent

    
    C.
    
Protocol B: Recrystallization (Scalable)

Best for: Large scale (>5g) where dialkylation is minimized during synthesis.[1] Solvent System: Ethanol / Water.[1][2]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (

    
    C).
    
    • Note: If the solution is dark/black (oxidation), add activated charcoal, stir for 5 mins, and hot-filter through Celite.

  • Remove from heat.[1] While still hot, add warm Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Allow to cool to room temperature slowly (2 hours).

  • Transfer to a fridge (

    
    C) for overnight crystallization.
    
  • Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold Ethanol:Water (1:1).[1]

Protocol C: Chemical Wash (The "Quick Cleanup")

Best for: Removing unreacted o-anisidine starting material without a column.[1] Mechanism: o-Anisidine (


) is more basic than the 

-phenylglycine ester (reduced basicity due to electron-withdrawing ester).[1]
  • Dissolve crude in Ethyl Acetate.[1]

  • Wash

    
     with 0.5 M Citric Acid  (mildly acidic).
    
    • Warning: Do not use strong HCl; it may hydrolyze the ester.[1]

    • Action: The Citric Acid will protonate the more basic o-anisidine, moving it to the aqueous layer. The target ester (less basic) remains in the organic layer.

  • Wash organic layer

    
     with Sat.[1] 
    
    
    
    (neutralize acid).[1]
  • Wash

    
     with Brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to trace solvent retention (specifically EtOAc or Toluene) or the presence of the dialkylated impurity, which depresses the melting point.

  • Fix: Dissolve the oil in a small amount of diethyl ether and add seed crystals if available.[1] Alternatively, keep under high vacuum (<1 mbar) for 24 hours.

Q2: I see a spot running just above my product on TLC. It won't separate. A: This is the Dialkylated Impurity (Methyl 2-[N-(2-methoxy-2-oxoethyl)-N-(2-methoxyphenyl)amino]acetate).[1]

  • Cause: The product (secondary amine) is actually more nucleophilic than the starting aniline due to the inductive effect of the alkyl group, leading to over-reaction.

  • Prevention:[1] In future reactions, use a stoichiometric excess of o-anisidine (1.5 to 2.0 equiv) relative to the bromoacetate. This statistically favors mono-alkylation.[1]

Q3: The yield is low after column chromatography. A: Did you use Triethylamine?

  • Reason: Secondary aromatic amines interact strongly with the silanol groups (

    
    ) on silica gel.[1] Without TEA blocking these sites, your compound "tails" and stays on the column.
    

Q4: My ester hydrolyzed to the acid. How do I prevent this? A: Avoid strong bases (NaOH/KOH) during the workup if possible, or keep contact time short and cold.

  • Fix: Use

    
     or 
    
    
    
    for neutralization.[1] Ensure silica gel is not too acidic (the TEA buffer helps here too).

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the over-alkylation side reaction, highlighting why purification is often necessary.

ReactionPath cluster_0 Critical Control Point SM o-Anisidine (Starting Material) Product Target Product (Mono-alkylated) SM->Product + Reagent (Slow) Reagent Methyl Bromoacetate Impurity Impurity (Di-alkylated) Product->Impurity + Reagent (Fast! Product is more nucleophilic)

Figure 2: Kinetic competition leading to dialkylated impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Org. Synth. 1928, 8, 38. N-Phenylglycine ethyl ester.[1]Link (Foundational protocol for N-alkylation of anilines with haloacetates).

  • Salvatore, R. N.; Yoon, C. H.; Jung, K. W. Synthesis of secondary amines.[4] Tetrahedron 2001, 57, 7785-7811.[1] Link (Review of selective mono-alkylation strategies).

  • PubChem Compound Summary. Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 16305-61-6).[1]Link (Verification of structure and identifiers).

Sources

Removing unreacted o-anisidine from Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 2-[(2-methoxyphenyl)amino]acetate Common Impurity: o-Anisidine (2-Methoxyaniline) Context: Intermediate in the synthesis of Diclofenac Sodium (and related NSAIDs).[1][2]

Diagnostic & Decision Matrix

Before selecting a protocol, assess your crude mixture using the logic below. The physical properties of the impurity and product dictate the separation strategy.[2][3]

PurificationLogic cluster_legend Key Decision Factors Start Start: Crude Reaction Mixture CheckState Is the Product Solid or Oil? Start->CheckState CheckScale Scale of Operation? CheckState->CheckScale Oil / Low Melting Solid MethodA Method A: pH-Controlled Extraction (Best for <100g, High Selectivity) CheckScale->MethodA Lab Scale (<100g) MethodB Method B: High Vacuum Distillation (Best for >100g, Industrial) CheckScale->MethodB Pilot/Production (>100g) MethodC Method C: Chemoselective Scavenging (For trace removal <2%) CheckScale->MethodC Polishing Step Legend1 pKa Difference: Impurity (4.5) vs Product (~2.0) Legend2 Boiling Point: Impurity (225°C) vs Product (>280°C)

Figure 1: Decision matrix for selecting the optimal purification route based on scale and physical state.

Technical Protocols

Method A: pH-Controlled Extraction (The "pKa Swing")

Principle: This method exploits the significant basicity difference between the impurity and the product.

  • Impurity (o-Anisidine):

    
     (conjugate acid) 
    
    
    
    .[2][3] It is a standard aniline base.[2][3]
  • Product (Ester):

    
     (conjugate acid) 
    
    
    
    .[2][3] The
    
    
    -ester group is electron-withdrawing, significantly reducing the basicity of the secondary amine.[1]

The Logic: By buffering the aqueous phase to pH 3.0 , the o-anisidine is protonated (water-soluble), while the product remains unprotonated (organic-soluble).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate or Toluene (approx. 10 mL per gram of crude).[2][3]

  • The Acid Wash (Critical Step):

    • Prepare a 0.5 M Phosphate Buffer (pH 3.0) or use dilute Phosphoric Acid to adjust water to pH 3.0.[2][3]

    • Why Phosphate? It buffers better than HCl, preventing local pH drops that might protonate the product.[3]

    • Wash the organic layer 3 times with this acidic solution.[2][3]

    • Checkpoint: Check the pH of the aqueous layer after mixing.[3] It must remain between 2.5 and 3.5.[2][3]

  • The Brine Wash: Wash the organic layer once with saturated brine to remove emulsified water.[2][3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
CompoundState at pH 3.0Solubility
o-Anisidine Protonated (

)
Aqueous Phase
Product Neutral (

)
Organic Phase
Method B: High Vacuum Distillation (Industrial Standard)

Principle: Separation based on boiling point differentials.[2][3] o-Anisidine is volatile compared to the heavier amino-ester.[1][2]

Parameters:

  • Vacuum Requirement: High vacuum (< 2 mmHg) is mandatory to prevent thermal decomposition of the ester.[2][3]

  • Equipment: Short-path distillation head or Wiped Film Evaporator (WFE).[2][3]

Protocol:

  • Degassing: Stir crude mixture under weak vacuum to remove residual solvents (methanol/toluene).

  • Fraction 1 (Impurity):

    • Raise bath temperature to 110–130°C.[3]

    • Collect the o-anisidine fraction (Head temperature approx. 80–100°C at 1 mmHg).[2][3]

    • Visual Cue:o-Anisidine is often yellow/brown; the receiver will darken.[2][3]

  • Fraction 2 (Product):

    • Raise bath temperature to 160–180°C.

    • Product distills at 140–150°C (at 1 mmHg).[2][3]

    • Caution: Do not exceed 200°C pot temperature to avoid cyclization to the lactam (indolinone derivative).[2][3]

Method C: Chemoselective Scavenging (Polishing)

Principle: If Method A or B leaves trace o-anisidine (e.g., 0.5%), use a chemical scavenger that reacts selectively with primary amines but not bulky secondary amines.[1][2]

Reagent: Benzaldehyde (forms a Schiff base).[2][3] Why: Benzaldehyde reacts rapidly with the primary amine (o-anisidine) to form an imine (Schiff base).[2] It reacts poorly or reversibly with the bulky secondary amine of the product.[2][3] The resulting imine has drastically different polarity (non-polar) and basicity.[2][3]

Protocol:

  • Dissolve crude in Ethanol/Methanol.[2][3]

  • Add 1.1 equivalents of Benzaldehyde (relative to the o-anisidine content determined by HPLC).

  • Stir at room temperature for 1 hour.

  • Workup:

    • Evaporate solvent.[2][3]

    • Flash Chromatography (Silica gel).[2][3]

    • The Imine (Schiff base) elutes very fast (non-polar, usually Hexane/EtOAc 9:1).[2][3]

    • The Product (Amine) elutes later (more polar).[2][3]

Troubleshooting & FAQ

Q: I used 1M HCl for the wash, and my yield dropped significantly. What happened? A: At pH < 1 (1M HCl), you protonated the product (


).[2][3] It partitioned into the water layer.[2][3]
  • Fix: Back-extract the aqueous acid layer with DCM or Ethyl Acetate.[2][3] Then, re-wash the combined organics with pH 3.0 buffer as described in Method A.

Q: The product turned black during distillation. A: This is oxidation or thermal decomposition.[2][3]

  • Oxidation: o-Anisidine and the product are sensitive to air at high temperatures.[2][3] Ensure a strict Nitrogen/Argon atmosphere.[2][3]

  • Cyclization: If the pot temperature exceeds 180°C, the amino-ester can cyclize to form 1-(2-methoxyphenyl)indolin-2-one (the "Lactam" impurity).[1][2] Use higher vacuum to lower the boiling point.[2][3]

Q: Can I use Acetic Anhydride to scavenge the impurity? A: NO. Acetic anhydride will acetylate both the primary amine (o-anisidine) and your secondary amine product (forming the N-acetyl derivative). Use Benzaldehyde (Method C) or a resin-based scavenger (e.g., Isocyanate resin).[1][2][3]

References

  • Basicity of Aniline Derivatives: J. Chem. Soc.[2][3] B, 1971, 2299.[2][3] (Discusses inductive effects of N-alkylation on aniline pKa).

  • Synthesis of Diclofenac Intermediates: Journal of Engineering Research and Applied Science, 2024. (Statistical analysis of substituent effects on pKa of aniline derivatives).

  • Physical Properties of o-Anisidine: PubChem Compound Summary for CID 7000.

  • pKa Data for N-Phenylglycine Esters: ChemicalBook & NIST Data. (Confirming the lower basicity of alpha-amino esters compared to parent anilines).

Sources

Technical Support Center: Recrystallization of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of Methyl 2-[(2-methoxyphenyl)amino]acetate. It addresses common challenges and provides troubleshooting strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 2-[(2-methoxyphenyl)amino]acetate that influence solvent selection for recrystallization?

A1: The solubility characteristics of Methyl 2-[(2-methoxyphenyl)amino]acetate are dictated by a combination of its functional groups:

  • Aromatic Ring (Methoxyphenyl group): This bulky, non-polar group contributes to solubility in aromatic and less polar solvents.

  • Secondary Amine (-NH-): This group can participate in hydrogen bonding, increasing solubility in polar protic solvents.

  • Methyl Ester (-COOCH₃): This polar group also contributes to solubility in polar aprotic and protic solvents.

  • Ether (-OCH₃): The methoxy group adds some polarity.

The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (amine, ester, and ether) characteristics, suggesting that a solvent of intermediate polarity or a mixed solvent system will likely be most effective for recrystallization.[1]

Q2: Which single solvents are recommended for initial screening for the recrystallization of Methyl 2-[(2-methoxyphenyl)amino]acetate?

A2: Based on the structural analysis, the following solvents are good starting points for small-scale screening experiments. The ideal solvent will dissolve the compound when hot but not when cold.[2][3]

SolventBoiling Point (°C)PolarityRationale
Ethanol (95%) 78HighGood general solvent for moderately polar compounds. The presence of water can sometimes aid in crystallization.[4]
Isopropanol 82Medium-HighSimilar to ethanol but slightly less polar.
Ethyl Acetate 77MediumOften a good choice for compounds containing ester groups.[5][6]
Acetone 56Medium-HighA versatile solvent, but its low boiling point can sometimes be problematic.[4]
Toluene 111LowMay be effective due to the aromatic ring in the target molecule. Its high boiling point can be a disadvantage for removal.[4]
Methanol 65HighGood for polar compounds, and it's easily removed.[4]

Experimental Protocol: Single Solvent Screening

  • Place approximately 20-30 mg of your crude Methyl 2-[(2-methoxyphenyl)amino]acetate into a small test tube.

  • Add the selected solvent dropwise while gently heating and agitating the mixture.

  • Continue adding the solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7]

  • Observe the quality and quantity of the crystals formed.

Q3: When should a mixed solvent system be considered, and what are some promising pairs for Methyl 2-[(2-methoxyphenyl)amino]acetate?

A3: A two-solvent system is beneficial when no single solvent provides the desired solubility profile. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added to induce precipitation. The two solvents must be miscible.[8]

Recommended Mixed Solvent Systems:

  • Ethanol/Water: A classic choice for moderately polar compounds.[9]

  • Ethyl Acetate/Hexane (or Heptane): A common combination for compounds of intermediate polarity.[9]

  • Acetone/Water: Another effective pair for inducing crystallization.[9]

  • Toluene/Hexane (or Heptane): Suitable for less polar compounds.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.[8]

  • If cloudiness persists, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal growth.[2]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.
  • Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can happen if the boiling point of the solvent is too high or if the compound is significantly impure.[7][10]

  • Solutions:

    • Re-heat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[11]

    • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.

    • Change Solvent System: Switch to a different single solvent or a mixed solvent system.

    • Slow Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling.[7]

Problem 2: No crystals form upon cooling.
  • Cause: This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature.[7][12]

  • Solutions:

    • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute and then attempt to cool again.[12]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.[7]

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[7]

    • Prolonged Cooling: Leave the solution in an ice bath for an extended period.

Problem 3: The resulting crystals are discolored.
  • Cause: Colored impurities may be present in the crude material and are co-crystallizing with the product.[11]

  • Solution:

    • Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[13]

Problem 4: Low recovery of the purified product.
  • Cause: Several factors can contribute to low yield:

    • Using too much solvent.

    • Premature crystallization during hot filtration.[10]

    • Washing the collected crystals with a solvent that is too warm.

    • The chosen solvent is too good, even at low temperatures.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[14]

    • Prevent Premature Crystallization: Preheat the funnel and filter paper before hot filtration.[10]

    • Wash with Ice-Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.[10][14]

    • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.[4]

Visualization of the Solvent Selection Workflow

Recrystallization_Solvent_Selection start Start: Crude Methyl 2-[(2-methoxyphenyl)amino]acetate test_single Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->test_single dissolves_hot Does it dissolve well in hot solvent? test_single->dissolves_hot insoluble_cold Is it insoluble/sparingly soluble in cold solvent? dissolves_hot->insoluble_cold Yes bad_solvent Try a different single solvent dissolves_hot->bad_solvent No test_mixed Screen Mixed Solvent Systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) dissolves_hot->test_mixed If no single solvent works good_solvent Good Single Solvent Found insoluble_cold->good_solvent Yes insoluble_cold->bad_solvent No end Proceed to Recrystallization good_solvent->end bad_solvent->test_single bad_solvent->test_mixed dissolves_good Dissolves in 'good' solvent? test_mixed->dissolves_good precipitates_poor Precipitates with 'poor' solvent? dissolves_good->precipitates_poor Yes bad_mixed_solvent Try a different mixed solvent system dissolves_good->bad_mixed_solvent No good_mixed_solvent Good Mixed Solvent System Found precipitates_poor->good_mixed_solvent Yes precipitates_poor->bad_mixed_solvent No good_mixed_solvent->end bad_mixed_solvent->test_mixed

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]

  • Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 15, 2026, from [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015, September 23). Retrieved February 15, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 15, 2026, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization Of Meth. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solvents and Polarity - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate - Google Patents. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Methyl Ester Stability in Amino Acid Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemoselectivity & Protecting Group Stability Ticket Priority: High (Yield Critical)

Diagnostic Triage: Why did my Methyl Ester disappear?

Before attempting a fix, we must identify the mechanism of loss. Methyl esters (


) are often assumed to be robust, but in amino acid chemistry, they face three distinct threats.

Use this decision matrix to diagnose your specific failure mode:

MethylEsterLoss Start Start: Methyl Ester Lost/ degraded Q1 Is the substrate a Dipeptide (or larger)? Start->Q1 Q2 Did you use an alcohol solvent (MeOH, EtOH)? Q1->Q2 No (Single Amino Acid) DKP CAUSE: Diketopiperazine (DKP) Formation (Intramolecular Cyclization) Q1->DKP Yes (Esp. with Proline/Glycine) Q3 Was the pH > 10 or was strong base (OH-, Carbonate) used? Q2->Q3 No Trans CAUSE: Transesterification (Exchanged OMe for OR) Q2->Trans Yes (Basic or Acidic conditions) Sapon CAUSE: Saponification (Hydrolysis to Acid) Q3->Sapon Yes Acid CAUSE: Acid-Catalyzed Hydrolysis (Rare, requires strong acid + water) Q3->Acid No (Strong Acid used?)

Figure 1: Diagnostic decision tree for identifying the root cause of methyl ester loss during synthesis.

The "Hidden" Threat: Diketopiperazine (DKP) Formation

Symptom: You observe the loss of the methyl group (by NMR) and the formation of a highly stable, non-polar byproduct. Context: This is not hydrolysis. It is an intramolecular cyclization. This is the most common reason for "ester loss" during the deprotection of dipeptide-methyl esters.

The Mechanism

When the N-terminal amine of a dipeptide methyl ester is deprotected (e.g., Fmoc removal), the free amine can attack the C-terminal ester carbonyl.[1] This forms a 6-membered ring (diketopiperazine) and ejects methanol.

High Risk Factors:

  • Sequence: Proline, Glycine, or N-methylated amino acids at the C-terminus or penultimate position induce turns that favor cyclization [1].

  • Base: Even weak bases (Piperidine, Bicarbonate) can catalyze this during Fmoc removal or workup.

DKP_Mechanism Step1 Free Amine (Deprotected) Transition Nucleophilic Attack (Intramolecular) Step1->Transition Conformational Folding Product Diketopiperazine (Cyclic Byproduct) Transition->Product Leaving Methanol (Ejected) Transition->Leaving

Figure 2: The DKP formation pathway. Note that this reaction is irreversible and destroys the linear peptide chain.

Prevention Protocol
  • Avoid Methyl Esters for Dipeptides: If synthesizing a dipeptide prone to DKP (e.g., H-Pro-Pro-OMe), replace the methyl ester with a tert-butyl ester (OtBu) . The steric bulk of the t-butyl group significantly retards the cyclization attack.

  • Acidic Workup Only: Never expose the free amine dipeptide ester to basic aqueous workup. Keep the amine protonated (ammonium salt) until the very moment of the next coupling.

Base Sensitivity & Saponification[2][3][4]

Symptom: Conversion of Methyl Ester (


) to Carboxylic Acid (

). Context: Methyl esters are less sterically hindered than Ethyl or t-Butyl esters, making them susceptible to attack by hydroxide ions (

) via the

mechanism.
Critical Thresholds (Data Table)
ConditionRisk LevelNotes
LiOH / NaOH / KOH CRITICAL Will hydrolyze methyl esters in minutes (Intentional Deprotection).
Carbonate (

,

)
HIGH Hydrolysis likely in aqueous methanol/THF mixtures.
Piperidine (20% in DMF) MODERATE Generally safe for Fmoc removal, but prolonged exposure (>2 hrs) causes loss.
Bicarbonate (

)
LOW Safe for short wash steps if cold (

).
Tertiary Amines (TEA, DIPEA) SAFE Non-nucleophilic; generally safe unless water is present at high pH.
Troubleshooting Guide: Protecting the Ester

Q: I need to wash my reaction with base to remove acid byproducts. What do I use? A: Do not use NaOH or


.
  • Protocol: Use saturated aqueous

    
     (Sodium Bicarbonate).
    
  • Optimization: Cool the solution to

    
     (ice bath) before the wash. Hydrolysis kinetics drop significantly at lower temperatures. Perform the extraction quickly (< 5 mins) and immediately partition into the organic phase.
    

Q: I am doing an Fmoc deprotection. Will piperidine kill my methyl ester? A: Usually, no. However, if the sequence is prone to DKP (see Section 2), piperidine will trigger cyclization.

  • Alternative: If you observe loss during Fmoc removal, switch to non-basic deprotection triggers (e.g., using Boc chemistry with TFA deprotection, as t-Butyl esters and Boc groups are orthogonal to base hydrolysis) or use a "slower" base like piperazine, though this is less common for Fmoc.

Transesterification (The Silent Yield Killer)

Symptom: Your Methyl Ester (


) became an Ethyl Ester (

) or Benzyl Ester. Context: If you dissolve a methyl ester in Ethanol (EtOH) or Benzyl Alcohol in the presence of a catalyst (acid or base), the alcohol solvent acts as a nucleophile and swaps places with the methoxy group [2].

Rule of Thumb:

"Match the Solvent to the Ester."

  • If you have a Methyl Ester

    
     Use Methanol (if an alcohol is required).
    
  • If you have an Ethyl Ester

    
     Use Ethanol.
    
  • Best Practice: Avoid alcohol solvents entirely during coupling steps. Use aprotic polar solvents like DMF, DCM, or THF .

Standard Operating Procedures (SOPs)

SOP-01: Safe Aqueous Workup for Methyl Esters

Objective: Remove acidic byproducts without hydrolyzing the methyl ester.

  • Preparation: Prepare saturated

    
     and cool to 
    
    
    
    .
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Do not use Ether if you suspect acid traps, but EtOAc is standard.

  • First Wash: Add cold

    
    . Shake vigorously for 30 seconds.
    
  • Separation: Immediately drain the aqueous layer. Do not let layers settle for >5 minutes.

  • Quench: Wash the organic layer immediately with Brine (saturated NaCl) to remove residual base and water.

  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo. Avoid heating the water bath above 
    
    
    
    .
SOP-02: Emergency Ester Protection (Switching Groups)

Objective: If methyl esters are too unstable for your specific synthesis.

If the methyl ester fails repeatedly (especially due to DKP), switch to tert-Butyl (tBu) or Allyl (All) esters.

  • tert-Butyl: Resistant to basic hydrolysis and nucleophilic attack. Removed via Acid (TFA).

  • Allyl: Orthogonal to both Acid and Base. Removed via Palladium (

    
    ) catalysis.
    

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of cyclic dipeptides (diketopiperazines) from the dipeptide esters. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 5: Protection for the Carboxyl Group).

Sources

Validation & Comparative

Comparative Spectroscopic Guide: Structural Validation of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 13429-73-7), a critical secondary amine intermediate often employed in the synthesis of N-heterocyclic scaffolds (e.g., quinoxalines, indoles).

Unlike standard spectral libraries, this guide focuses on comparative analysis : distinguishing the product from its precursors (o-anisidine) and evaluating solvent-dependent spectral features. We address the specific challenge of resolving the two distinct methoxy signals and the labile amine proton.

Structural Analysis & Synthesis Workflow

To interpret the NMR data accurately, one must understand the electronic environment changes during synthesis. The transformation involves the alkylation of the electron-rich o-anisidine with methyl bromoacetate.

Synthesis & Analytical Workflow (DOT Visualization)

SynthesisWorkflow Anisidine Precursor A: o-Anisidine (Primary Amine) Reaction Reaction: SN2 Alkylation (Base: Et3N/K2CO3) Anisidine->Reaction Bromoacetate Precursor B: Methyl Bromoacetate (Electrophile) Bromoacetate->Reaction Product Target Product: Methyl 2-[(2-methoxyphenyl) amino]acetate Reaction->Product Isolation NMR_CDCl3 QC Step 1: 1H NMR (CDCl3) Routine Purity Product->NMR_CDCl3 Solubility Check NMR_DMSO QC Step 2: 1H NMR (DMSO-d6) NH Validation Product->NMR_DMSO Structure Confirmation

Figure 1: Analytical workflow tracking the conversion of primary amine to secondary amine and subsequent solvent selection for validation.

Comparative Spectroscopic Analysis

Scenario A: Reaction Monitoring (Product vs. Starting Material)

The primary failure mode in this synthesis is incomplete alkylation or over-alkylation (formation of the tertiary amine).

Key Diagnostic Indicators:

  • Loss of NH₂: The broad singlet of o-anisidine (~3.5–4.0 ppm, 2H) disappears.

  • Appearance of Secondary NH: A new broad signal appears (typically 4.5–5.5 ppm).

  • Glycine Linker: The appearance of a doublet (or singlet) at ~3.9 ppm corresponding to the N-CH₂-CO moiety.

Featureo-Anisidine (Precursor)Target ProductShift Justification
Amine Proton ~3.8 ppm (Broad s, 2H)~4.8 ppm (Broad t or s, 1H)Deshielding due to electron-withdrawing ester proximity.
Aromatic Region 4H, Complex Multiplet4H, Distinct ABCD systemSymmetry breaks slightly; H-6 (ortho to N) shifts upfield due to N-alkylation.
Aliphatic Linker Absent~3.95 ppm (d, J=5.5Hz, 2H)N-CH₂ group; doublet if coupling to NH is resolved.
Ester Methoxy Absent~3.75 ppm (s, 3H)Distinct singlet; typically upfield of the aryl-methoxy.
Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choosing the correct solvent is a "performance" metric for spectral quality.

  • CDCl₃ (Chloroform-d):

    • Pros: Excellent solubility, sharp aromatic peaks.

    • Cons: The NH proton is often broad or invisible due to rapid exchange. The N-CH₂ appears as a singlet because coupling to NH is lost.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: Hydrogen bonding stabilizes the NH proton. The NH appears as a sharp triplet (coupling to CH₂), and the CH₂ appears as a doublet.

    • Recommendation: Use DMSO-d₆ for structural characterization to prove the secondary amine connectivity. Use CDCl₃ for routine purity checks .

Detailed Assignment & Logic

The most common interpretation error is misassigning the two methoxy groups.

  • Aryl-OMe (

    
     ~3.85 ppm):  Attached to the aromatic ring. Electron-donating resonance increases electron density, but the oxygen is directly attached to the ring.
    
  • Ester-OMe (

    
     ~3.70 ppm):  Part of the carboxylate ester.
    
Assignment Decision Tree (DOT Visualization)

AssignmentLogic Start Ambiguous Region: 3.6 - 4.0 ppm Singlets Observe Two Singlets (3H each) Start->Singlets HMBC Run 2D HMBC (Heteronuclear Multiple Bond Correlation) Singlets->HMBC If peaks overlap or uncertain PathA Cross-peak to Carbonyl (~171 ppm) HMBC->PathA PathB Cross-peak to Aromatic C-2 (~147 ppm) HMBC->PathB ResultA Assignment: Ester OMe PathA->ResultA ResultB Assignment: Aryl OMe PathB->ResultB

Figure 2: Logical flow for distinguishing the isochronous or near-isochronous methoxy signals using 2D NMR.

Representative Experimental Data

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are representative of high-purity samples.

Solvent: DMSO-d₆ (Recommended for full assignment) Frequency: 400 MHz

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 5.25t (broad)1H5.8Amine proton (visible in DMSO)
Ar-H (3) 6.85dd1H8.0, 1.5Ortho to OMe
Ar-H (4) 6.75td1H7.8, 1.5Para to NH
Ar-H (5) 6.60td1H7.8, 1.5Para to OMe
Ar-H (6) 6.45dd1H8.0, 1.5Ortho to NH (Shielded)
N-CH₂ 3.95d2H5.8Glycine methylene
Ar-OMe 3.78s3H-Aromatic Methoxy
CO-OMe 3.65s3H-Ester Methoxy

Standard Operating Protocol (SOP)

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts (especially for the NH proton):

  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is "dry" (free of H₂O). Water in DMSO exchanges with the amine proton, broadening the signal and collapsing the N-CH₂ doublet to a singlet.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Spectral Width: -2 to 14 ppm (ensure aromatic region is centered).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The methoxy protons have longer T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect 2H:3H ratios.

  • Scans (NS): 16 scans (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Self-Validating Checks

Before accepting the spectrum:

  • Integration Check: Normalize the aromatic region (4H) to 4.00. The two methoxy singlets must integrate to 3.00 ± 0.15. If they are < 2.8, increase D1 (Relaxation Delay).

  • Solvent Peak: Calibrate DMSO residual peak to 2.50 ppm.

  • Water Monitor: Check the H₂O signal in DMSO (~3.33 ppm). If it is broad, the amine proton may be exchanging.

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectrum of o-Anisidine (SDBS No. 1770). [Link]

  • Secondary Amine Synthesis & Characterization: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem.1996 , 61, 3849–3862. [Link]

  • Structure Prediction & Verification: MestReNova (Mnova) NMR Prediction Algorithms (Used for theoretical confirmation of ABCD aromatic splitting patterns). [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-[(2-methoxyphenyl)amino]acetate, a compound with potential applications in pharmaceutical synthesis, presents a unique combination of functional groups that lend themselves to thorough characterization by Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of its expected FTIR spectrum, a comparison with alternative analytical techniques, and the underlying scientific principles that govern these methodologies.

The Structural Landscape of Methyl 2-[(2-methoxyphenyl)amino]acetate

To appreciate the nuances of the FTIR spectrum, we must first consider the molecular architecture of Methyl 2-[(2-methoxyphenyl)amino]acetate. It comprises three key functional groups: a secondary amine, an ester, and an aromatic ether. Each of these moieties possesses characteristic vibrational modes that will manifest as distinct absorption bands in the infrared spectrum.

Decoding the Vibrational Signature: An FTIR Spectral Walkthrough

An FTIR spectrum is a molecular fingerprint, revealing the presence and chemical environment of various functional groups. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. For Methyl 2-[(2-methoxyphenyl)amino]acetate, we anticipate a spectrum rich with information.

Experimental Protocol: Acquiring the FTIR Spectrum

A reliable FTIR spectrum can be obtained using the following protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (approx. 100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, for a liquid or soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or a solution can be analyzed in a suitable solvent that has minimal interference in the spectral regions of interest.

  • Background Collection: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Interpreting the Spectrum: A Band-by-Band Analysis

The following table summarizes the expected characteristic absorption bands for Methyl 2-[(2-methoxyphenyl)amino]acetate, based on established correlations for its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Secondary Amine (N-H) N-H Stretch3350-3310[1][2]Weak to MediumSecondary amines typically show a single, sharp band in this region.[1][3]
N-H Bend1650-1580 (often weak or absent for secondary amines)[1]Weak/AbsentThis band is more prominent in primary amines.[1]
Ester (C=O, C-O) C=O Stretch1750-1735[4][5]StrongThe position can be influenced by conjugation.
C-O Stretch (asymmetric)1300-1000[4][5]StrongEsters typically show two C-O stretching bands.[5][6]
C-O Stretch (symmetric)~1100[4][7]Medium
Aromatic Ether (C-O-C) Asymmetric C-O-C Stretch1300-1200[7][8]StrongFor aryl alkyl ethers, a strong band is expected in this region.[8]
Symmetric C-O-C Stretch~1050[9]Medium
Aromatic Ring (C=C, C-H) C=C Stretch1600-1450Medium to WeakA series of bands is characteristic of the aromatic ring.
Aromatic C-H Stretch3100-3000Weak to Medium
C-H Out-of-Plane Bend900-675StrongThe pattern of these bands can indicate the substitution pattern on the benzene ring.
Aliphatic C-H C-H Stretch2950-2850MediumFrom the methyl and methylene groups.

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization often necessitates a multi-technique approach.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group identification, information on chemical bonding.Fast, non-destructive, requires small sample amounts.[10]Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the molecular skeleton, connectivity of atoms, and stereochemistry.[2]Provides unambiguous structure elucidation.Less sensitive than mass spectrometry, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high-resolution MS), fragmentation patterns provide structural clues.[2]Extremely sensitive, provides molecular formula.Isomer differentiation can be challenging without tandem MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems and electronic transitions.Simple, inexpensive, good for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.
Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like Methyl 2-[(2-methoxyphenyl)amino]acetate, integrating FTIR with other key analytical techniques.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Synthesis of Methyl 2-[(2-methoxyphenyl)amino]acetate Purity_Check Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity_Check Crude Product FTIR FTIR Spectroscopy Purity_Check->FTIR Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Functional Groups Identified MS Mass Spectrometry NMR->MS Connectivity Established Final_Structure Confirmed Molecular Structure MS->Final_Structure Molecular Formula Confirmed

Sources

Comparative Guide: Elemental Analysis Standards & Purity Verification for Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the quality assurance framework for Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 136-74-3), a critical intermediate in the synthesis of indole derivatives and nitrogen heterocycles. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural confirmation, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and stoichiometry in pharmaceutical research.

This document compares the efficacy of Combustion Analysis (CHN) against alternative verification methods (HRMS, qNMR) and provides a self-validating protocol for achieving the industry-standard ±0.4% tolerance required for peer-reviewed publication.

Part 1: Technical Profile & Theoretical Standards

Before analyzing experimental data, researchers must establish the theoretical benchmark. For Methyl 2-[(2-methoxyphenyl)amino]acetate (


), the elemental composition is fixed. Any deviation beyond the acceptable error margin indicates solvation, occlusion, or synthetic impurities.
Theoretical Composition (The Benchmark)
ElementSymbolCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon C1012.011120.1161.53% 61.13% – 61.93%
Hydrogen H131.00813.1046.71% 6.31% – 7.11%
Nitrogen N114.00714.0077.18% 6.78% – 7.58%
Oxygen O315.99947.99724.59% Calculated by difference
Total 195.22 100.00%

Critical Insight: This compound contains a secondary amine and an ester group. The secondary amine is prone to oxidation if dried improperly, while the ester signals stability but can trap lattice solvents (methanol/ethanol) during recrystallization, skewing Carbon values.

Part 2: Comparative Analysis of Verification Alternatives

In drug development, "purity" is a multi-dimensional metric. Below is an objective comparison of Elemental Analysis against its primary alternatives for validating this specific compound.

Method A: Combustion Analysis (CHN) – The Bulk Standard

Mechanism: Flash combustion at >900°C converts the sample to


, 

, and

.
  • Pros: The only method that confirms bulk purity . It detects non-chromophoric impurities (inorganic salts, silica gel, water) that UV-HPLC and MS miss.

  • Cons: Requires relatively large sample size (2–5 mg); destructive; highly sensitive to trapped solvents.

  • Verdict: Mandatory for new chemical entity (NCE) registration and top-tier journal publication.

Method B: High-Resolution Mass Spectrometry (HRMS) – The Identity Standard

Mechanism: Measures exact mass-to-charge ratio (


) to 4 decimal places.
  • Pros: Confirms molecular formula with extreme precision (<5 ppm error). Requires microscopic sample amounts.

  • Cons: Qualitative only. A sample can be 80% pure and still give a perfect HRMS match because the technique ionizes the target molecule selectively. It does not quantify bulk contaminants.

  • Verdict: Excellent for identity confirmation, but insufficient for purity certification.

Method C: Quantitative NMR (qNMR) – The Specificity Standard

Mechanism: Integration of proton signals against an internal standard (e.g., Maleic acid).

  • Pros: Non-destructive; identifies specific impurities and solvent traps.

  • Cons: Requires a high-purity internal standard; integration errors can exceed 1% without strict relaxation delay (

    
    ) optimization.
    
  • Verdict: The best diagnostic tool for why an EA failed (e.g., identifying trapped ethyl acetate).

Summary Comparison Table
FeatureElemental Analysis (EA) HRMS qNMR
Primary Output Bulk Purity (%)Molecular FormulaStructural Purity
Sensitivity to Salts High (Ash residue)Low (often suppressed)None (invisible)
Sample Required ~5 mg<0.1 mg~10 mg (recoverable)
Publication Status Gold Standard Supporting EvidenceGrowing Acceptance

Part 3: Self-Validating Experimental Protocol

To achieve the theoretical values calculated in Part 1, follow this rigorous protocol. This workflow is designed to eliminate the two most common failure modes for amino-esters: hygroscopicity and solvent occlusion .

Step 1: Purification Strategy
  • Synthesis Context: Typically synthesized via N-alkylation of o-anisidine with methyl bromoacetate.

  • Recrystallization: Avoid Ethyl Acetate/Hexane if possible, as esters trap easily.

    • Recommended: Recrystallize from Ethanol/Water (9:1) . The water helps wash out inorganic salts (KBr/NaBr) generated during alkylation.

Step 2: The "Hard Dry" Protocol

Standard vacuum drying is often insufficient for EA samples.

  • Place the recrystallized solid in a drying pistol or vacuum oven.

  • Temperature: Set to 45°C (The MP is relatively low; do not melt the sample).

  • Desiccant: Use

    
     (Phosphorus Pentoxide) in the drying chamber to aggressively remove water.
    
  • Duration: Dry for 24 hours minimum.

  • Validation: Run a quick

    
    -NMR. If solvent peaks (Ethanol triplet at 1.2 ppm) are visible, the EA will fail .
    
Step 3: Instrument Calibration

Before running your sample, the instrument must be bracketed with a standard that mimics your compound's matrix.

  • Primary Standard: Acetanilide (

    
    ).
    
    • Why? It shares the amide/amine functionality and similar C/N ratio to Methyl 2-[(2-methoxyphenyl)amino]acetate.

  • Tolerance Check: The standard must read within ±0.1% of its theoretical value before analyzing your sample.

Step 4: Data Interpretation[1]
  • Scenario A (Perfect): C: 61.4%, H: 6.8%, N: 7.1%. (All within ±0.4%).[1][2][3] -> Publish.

  • Scenario B (Low Carbon): C: 59.0%. -> Likely inorganic salt contamination (silica or NaBr). -> Refilter and Recrystallize.

  • Scenario C (High Carbon/Hydrogen): C: 63.0%. -> Trapped solvent (likely Ethanol or Ethyl Acetate). -> Re-dry.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the purity of Methyl 2-[(2-methoxyphenyl)amino]acetate.

PurityValidation Start Crude Product (Methyl 2-[(2-methoxyphenyl)amino]acetate) Recryst Recrystallization (Ethanol/Water) Start->Recryst Drying Vacuum Dry (45°C, P2O5, 24h) Recryst->Drying NMR_Check 1H-NMR Check (Solvent Traps?) Drying->NMR_Check NMR_Check->Drying Solvent Detected EA_Run Run Elemental Analysis (Combustion) NMR_Check->EA_Run No Solvent Peaks Decision Result within ±0.4% of Theory? EA_Run->Decision Pass PASS: Publishable Purity Decision->Pass Yes Fail_LowC FAIL: Low %C (Inorganic Impurity) Decision->Fail_LowC No (< Theory) Fail_HighC FAIL: High %C (Solvent Trap) Decision->Fail_HighC No (> Theory) Fail_LowC->Recryst Remove Salts Fail_HighC->Drying Remove Volatiles

Figure 1: Iterative purification and validation workflow to ensure Elemental Analysis compliance.

References

  • CymitQuimica. Methyl 2-(2-amino-3-methoxyphenyl)acetate - Chemical Properties and Structure. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for Methyl 2-(3-amino-2-methoxyphenyl)acetate. Retrieved from

  • ResearchGate. An International Study Evaluating Elemental Analysis and Journal Guidelines (±0.4%). Retrieved from

  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis. Retrieved from

  • Shimadzu. Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233>. Retrieved from

Sources

Chromatographic Separation of Methyl 2-[(2-methoxyphenyl)amino]acetate Impurities: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS: 77651-55-9), also known as Methyl N-(2-methoxyphenyl)glycinate , is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac .

The analysis of this compound presents a specific chromatographic challenge: separating the secondary amine product from the highly toxic primary amine starting material (2-Anisidine ) and the over-alkylated tertiary amine byproduct.

This guide objectively compares two dominant chromatographic strategies for this separation:

  • The "Workhorse" Approach: Standard C18 with Acidic Phosphate Buffer.

  • The "Selectivity" Approach: Biphenyl/Phenyl-Hexyl phases with Methanol.

Why This Matters
  • Genotoxicity Control: 2-Anisidine (Starting Material) is a known genotoxin. Analytical methods must achieve high resolution (

    
    ) and low LOD for this specific impurity.
    
  • Process Control: Distinguishing between the mono-alkylated product (desired) and di-alkylated byproduct (impurity) drives yield optimization.

Impurity Profiling & Mechanistic Origins

To design a separation, we must first map the "Chromatographic Landscape." The following diagram illustrates the synthesis pathway and the origin of key impurities.

Figure 1: Synthesis Pathway and Impurity Origins

ImpurityMap SM1 2-Anisidine (Starting Material) [Genotoxic Impurity] Rxn N-Alkylation (Base, Heat) SM1->Rxn SM2 Methyl Chloroacetate (Reagent) SM2->Rxn Prod Methyl 2-[(2-methoxyphenyl) amino]acetate (Target Product) Rxn->Prod Imp_Dialk Di-alkylated Impurity (Tertiary Amine) Rxn->Imp_Dialk Over-reaction Imp_Acid Hydrolysis Impurity (Free Acid Form) Prod->Imp_Acid Hydrolysis (H2O/Base)

Caption: Reaction scheme showing the origin of critical impurities. Red nodes indicate species that must be chromatographically resolved from the green target node.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section compares the two most effective stationary phases for this separation.

Option A: The "Workhorse" (C18 + Phosphate)

Best for: Quality Control (QC) environments requiring robust, low-cost methods.

  • Mechanism: Hydrophobic interaction. Separation is driven purely by the hydrophobicity difference between the small aniline (2-Anisidine) and the larger ester product.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Pros: Highly reproducible, long column life, ubiquitous availability.

  • Cons: Often shows "tailing" for aniline derivatives due to residual silanol interactions; limited selectivity between the aniline starting material and the product.

Option B: The "Selectivity" (Phenyl-Hexyl + Formate)

Best for: R&D and Trace Impurity Analysis (Genotoxic Impurity Screening).

  • Mechanism:

    
     interactions + Hydrophobicity. The phenyl ring in the stationary phase interacts specifically with the aromatic rings of the anisidine and the product.
    
  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Pros: Superior peak shape for basic amines; distinct selectivity for aromatic impurities (pulls 2-anisidine away from the product); MS-compatible.

  • Cons: Slightly higher column cost; methanol generates higher backpressure than acetonitrile.

Performance Data Comparison
MetricOption A: C18 (Standard)Option B: Phenyl-Hexyl (Recommended)
Resolution (SM vs Product) ~ 2.5> 4.0 (High Selectivity)
Peak Symmetry (Tailing Factor) 1.3 - 1.50.9 - 1.1 (Excellent)
LOD (2-Anisidine) 5 ppm1 ppm (Sharper peaks)
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)
Elution Order Acid < SM < Product < Di-alkylAcid < SM < Product < Di-alkyl

Detailed Experimental Protocols

Protocol A: High-Resolution UHPLC Method (Recommended)

This protocol utilizes the Phenyl-Hexyl chemistry for maximum resolution of the genotoxic impurity.

System Requirements:

  • Instrument: UHPLC System (e.g., Agilent 1290, Waters H-Class)

  • Detector: UV-Vis / PDA at 280 nm (primary) and 210 nm (secondary).

  • Column: Core-shell Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

Reagents:

  • MP A: Water + 0.1% Formic Acid (v/v)

  • MP B: Methanol + 0.1% Formic Acid (v/v)

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
       selectivity.
      

Gradient Table:

Time (min)% MP BFlow (mL/min)Interaction Phase
0.00100.4Initial Equilibration
1.00100.4Load
8.00900.4Elution of Product & Di-alkyl
10.00900.4Wash
10.10100.4Re-equilibration
13.00100.4End

Critical System Suitability Criteria (SSC):

  • Resolution (

    
    ):  > 2.0 between 2-Anisidine and Methyl 2-[(2-methoxyphenyl)amino]acetate.
    
  • Tailing Factor (

    
    ):  < 1.2 for the main peak.
    
  • Signal-to-Noise (S/N): > 10 for 2-Anisidine at 0.05% level (Limit of Quantitation).

Protocol B: Robust QC Method (HPLC)

Use this for routine batch release where MS compatibility is not required.

System Requirements:

  • Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB or Symmetry C18).

  • Buffer Preparation: Dissolve 1.36 g

    
     in 1L water, adjust pH to 3.0 with dilute phosphoric acid.
    

Isocratic Parameters:

  • Mobile Phase: Buffer : Acetonitrile (50 : 50).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

  • Rationale: Low pH (3.0) ensures the amine functionalities are fully protonated, reducing silanol interactions on standard C18 silica.

Method Development Decision Workflow

Use this logic flow to select the appropriate method for your specific development stage.

Figure 2: Method Selection Decision Tree

MethodSelection Start Start: Select Method Goal What is the primary goal? Start->Goal QC Routine QC / Batch Release Goal->QC Stability/Purity Trace Trace Genotoxin (2-Anisidine) or R&D Profiling Goal->Trace Impurity ID/Safety MethodA Method A: C18 + Phosphate (Robust, Cheap) QC->MethodA MS_Req Is MS detection required? Trace->MS_Req MethodB Method B: Phenyl-Hexyl + Formate (High Selectivity, MS Compatible) MS_Req->MethodB Yes MS_Req->MethodB No (Better Selectivity)

Caption: Decision matrix for selecting the optimal stationary phase based on analytical goals (QC vs. R&D).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of SM & Product Insufficient selectivity.Switch from C18 to Phenyl-Hexyl or lower the % Organic in isocratic hold.
Broad/Tailing Amine Peaks Silanol interactions or high pH.Ensure pH is < 3.0 . Add 0.1% TEA (Triethylamine) if using C18.
Drifting Retention Times Temperature fluctuation.Thermostat column at 30°C or 40°C . Do not run at ambient.
"Ghost" Peaks Carryover of di-alkylated impurity.[2]This impurity is very lipophilic. Extend the gradient wash step at 95% B for 2 minutes.

References

  • Title: "Process for the preparation of Diclofenac and its pharmaceutically acceptable salts.
  • Genotoxic Impurity Analysis (Anilines)
  • Chromatographic Principles

    • Title: "Selectivity differences between C18 and Phenyl-Hexyl st
    • Source: Phenomenex Technical Guide.[3]

    • URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-[(2-methoxyphenyl)amino]acetate, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical, in-the-field resource, moving beyond mere compliance to foster a culture of safety and operational excellence.

Understanding the Compound: Hazard Profile and Rationale for Caution

The fundamental principle of laboratory chemical waste management is to prevent the release of hazardous materials into the environment.[2][3] Improper disposal, such as pouring chemicals down the sink or discarding them in regular trash, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for the safe collection, storage, and disposal of Methyl 2-[(2-methoxyphenyl)amino]acetate waste.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste containing Methyl 2-[(2-methoxyphenyl)amino]acetate, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be considered hazardous waste.[1][4]

  • Segregate Waste Streams: Do not mix Methyl 2-[(2-methoxyphenyl)amino]acetate waste with other incompatible waste streams.[2][3] For instance, avoid mixing with strong acids, bases, or oxidizing agents unless it is a part of a documented experimental workup and the resulting mixture is characterized for its hazards.

2. Proper Containerization:

  • Use Compatible Containers: Collect liquid waste in a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[2][4][5] Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[2][3]

  • Original Containers: Whenever possible, use the original manufacturer's container for waste collection, ensuring the original label is defaced or clearly marked as "WASTE".[6][7]

  • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) and consumables, in a designated, labeled, and sealable plastic bag or a wide-mouth container.

3. Labeling:

  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][4][8]

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name "Methyl 2-[(2-methoxyphenyl)amino]acetate," and the approximate concentration or percentage of each component in the waste mixture.[3][4] Avoid using chemical formulas or abbreviations.[4]

4. Accumulation and Storage:

  • Point of Generation: Accumulate waste at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[2][8] This area must be under the control of laboratory personnel.[4][9]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks or spills.[2][5]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[1][4][5] Do not leave funnels in the container.[4]

  • Storage Limits: Adhere to the institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically no more than 55 gallons of hazardous waste or one quart of acute hazardous waste.[1][9]

5. Requesting Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90%) or has been accumulating for a set period (e.g., six months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call to the EHS office.[1][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills: For minor spills that can be safely managed by laboratory personnel, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and clean up the spill.[10] The contaminated absorbent material and any cleaning supplies must be disposed of as hazardous waste.[1]

  • Large Spills: For large or uncontrolled spills, evacuate the area immediately and notify your institution's EHS or emergency response team.[1]

Quantitative Data Summary: Waste Management Parameters

ParameterGuidelineRationale
Waste Container Material High-Density Polyethylene (HDPE), GlassChemical compatibility to prevent container degradation.
Maximum Container Fill Level 90%To allow for vapor expansion and prevent spills during transport.
SAA Storage Limit < 55 gallons (or institutional limit)Regulatory compliance (RCRA) and minimization of on-site hazards.[9]
Waste Pickup Request When container is ~90% full or at 6 monthsTo ensure timely removal and prevent exceeding storage limits.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-[(2-methoxyphenyl)amino]acetate waste.

DisposalWorkflow Disposal Workflow for Methyl 2-[(2-methoxyphenyl)amino]acetate Start Waste Generation (Methyl 2-[(2-methoxyphenyl)amino]acetate) IsHazardous Is the waste hazardous? Start->IsHazardous TreatAsHazardous Yes, treat as hazardous waste IsHazardous->TreatAsHazardous Default: Yes Segregate Segregate from incompatible waste TreatAsHazardous->Segregate Containerize Select compatible container (HDPE or Glass) Segregate->Containerize Label Affix Hazardous Waste Label (Full Name, Concentration) Containerize->Label Store Store in designated SAA with secondary containment Label->Store Monitor Monitor fill level and accumulation time Store->Monitor Pickup Request EHS pickup when ~90% full or at time limit Monitor->Pickup Disposal Proper disposal by licensed facility Pickup->Disposal

Sources

Personal protective equipment for handling Methyl 2-[(2-methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-[(2-methoxyphenyl)amino]acetate[1][2]

Executive Summary

Methyl 2-[(2-methoxyphenyl)amino]acetate (Systematic Name: Methyl N-(2-methoxyphenyl)glycinate) is a specialized organic intermediate often used in the synthesis of nitrogen-containing heterocycles.[1][3] As a secondary aniline derivative with an ester functionality, it presents specific risks related to skin absorption, sensitization, and mucous membrane irritation .

This guide is structured for researchers requiring immediate, high-fidelity safety protocols. Due to the limited toxicological data available for this specific CAS entry, this protocol applies a Control Banding approach , treating the substance as a Category 3 Hazard (High Potency/Unknown Toxicity) until proven otherwise.

Chemical Profile & Hazard Identification

Note on Nomenclature: The user-specified name "Methyl 2-[(2-methoxyphenyl)amino]acetate" corresponds chemically to Methyl N-(2-methoxyphenyl)glycinate .[1] It is structurally distinct from the alpha-amino isomer (Methyl 2-amino-2-(2-methoxyphenyl)acetate).[1]

Property Data / Estimate Operational Implication
Structure Aniline derivative (N-aryl glycine)Potential for methemoglobinemia (if absorbed) and skin sensitization.[1]
Physical State Low-melting solid or viscous oilRisk of both dust inhalation (if solid) and direct liquid splash.[1]
Solubility Soluble in DCM, EtOAc, MeOHDo not use water for initial cleaning; spreads contamination.
GHS Classification (Presumed) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationTreat as a contact hazard.[4] Zero-skin-contact policy is mandatory.[1]
Personal Protective Equipment (PPE) Strategy

The following PPE selection logic is based on permeation resistance for aniline derivatives and esters. Standard latex gloves are insufficient due to rapid permeation by aromatic esters.

A. Hand Protection (The "Double-Glove" Standard) [1]
  • Inner Layer: Nitrile (0.11 mm / 4 mil) . Acts as a comfort barrier and secondary splash protection.

  • Outer Layer: High-Performance Nitrile (0.20 mm / 8 mil) or Laminate (Silver Shield/4H) .[1]

    • Why? Aniline derivatives can permeate thin nitrile in <15 minutes. Thicker nitrile extends breakthrough time to >60 minutes. Laminate is required for prolonged handling (>30 mins) or immersion risks.

  • Protocol: Inspect gloves for pinholes by inflating them with air before donning. Change outer gloves immediately upon splash contact.

B. Respiratory Protection
  • Scenario A (Solid/Powder): N95/P2 (minimum) or P100/P3 (recommended) disposable respirator.

    • Requirement: Fit-testing is mandatory.[1]

  • Scenario B (Liquid/Solution/Heated): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (e.g., 3M 6003).[1]

    • Why? Heating esters releases irritating vapors; anilines have low odor thresholds but high toxicity.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the risk of liquid migration or dust entry.

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with wrist cuffs taped to gloves. Cotton lab coats absorb liquids and hold them against the skin.

D. PPE Decision Logic (Visualization)

PPE_Selection Start Start: Assess Handling Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution / Heated StateCheck->Liquid QuantCheck Quantity? Solid->QuantCheck PPE_High Enhanced PPE: Laminate Gloves + P100/OV Respirator + Tyvek Sleeves Liquid->PPE_High Vapor Risk Small < 100 mg QuantCheck->Small Large > 100 mg QuantCheck->Large PPE_Basic Standard PPE: Nitrile (Double) + Goggles + Lab Coat (Work in Fume Hood) Small->PPE_Basic Large->PPE_High

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.[1]

Operational Handling Protocols
Protocol A: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/static-prone to prevent dispersal.

  • Transfer: Use disposable spatulas. If using metal, wipe down with methanol immediately after use inside the hood.

Protocol B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Dichloromethane) slowly. The dissolution of aniline esters is usually endothermic, but always assume potential exotherms.

  • Sealing: Use Teflon-lined caps or septa. Avoid standard rubber septa if using halogenated solvents, as swelling can cause leakage.

  • Labeling: Label the flask explicitly: "Caution: Aniline Derivative – Toxic/Irritant".

Emergency Response & Decontamination
Spill Cleanup Workflow

Do not use water initially. Water will cause the organic ester to bead up and spread, increasing the surface area of contamination.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Use Vermiculite or Sand to cover the spill.[5]

  • Solubilize: Dampen a paper towel with Acetone or Ethanol (not water) to wipe the area after bulk removal.

  • Final Wash: Wash the surface with soap and water only after all visible organic residue is removed.

Exposure Response
  • Skin: Immediately wash with Polyethylene Glycol 400 (PEG 400) if available (highly effective for lipophilic anilines), followed by soap and water for 15 minutes.

  • Eyes: Flush for 15 minutes.[4][6][7][8] Do not rub.

  • Ingestion: Do not induce vomiting. Seek medical attention immediately.

Decontamination Logic (Visualization)

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid_Action Cover with wet paper towel (prevents dust) Type->Solid_Action Solid Liquid_Action Absorb with Vermiculite (Do NOT use water) Type->Liquid_Action Liquid Clean Wipe with Acetone/EtOH Solid_Action->Clean Liquid_Action->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Step-by-step decontamination workflow for spills.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl N-(2-methoxyphenyl)glycinate (Structure/Isomer Analysis). Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Acetate & Aniline Derivatives (Read-Across Toxicology). Retrieved from [Link][1]

Sources

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